HJC0416 hydrochloride
Description
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Properties
Molecular Formula |
C18H18Cl2N2O4S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C18H17ClN2O4S.ClH/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14;/h2-6,9-11H,1,7-8,20H2,(H,21,22);1H |
InChI Key |
YWFDTXJORDWLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to HJC0416 Hydrochloride: A Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] The aberrant activation of the STAT3 signaling pathway is a key factor in the development and progression of various human cancers. HJC0416 has demonstrated significant anticancer properties both in vitro and in vivo, positioning it as a promising candidate for further therapeutic development.[2][3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound.
Discovery and Rationale
HJC0416 was developed as part of a rational drug design effort to create orally bioavailable STAT3 inhibitors with improved potency and drug-like properties.[2] The discovery originated from a lead compound, HJC0149, which was modified to enhance its biological activity.[2] Molecular docking studies indicated that introducing an O-alkylamino-tethered side chain to the hydroxyl group of the lead compound could improve its interaction with the STAT3 protein.[2] This structural modification led to the synthesis of a series of analogues, from which HJC0416 was identified as a particularly potent inhibitor.[2]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride | |
| Molecular Formula | C18H17ClN2O4S.HCl | |
| Molecular Weight | 429.32 g/mol | |
| CAS Number | 2415263-08-8 | |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water | |
| Storage | Store at -20°C |
Synthesis
While the specific, step-by-step synthesis protocol from the primary literature is not publicly available in the search results, the discovery paper by Chen et al. (2014) outlines the rational design and synthesis of HJC0416.[2] The synthesis is based on the modification of the lead compound HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ(6)-benzo[b]thiophen-6-yl)-2-hydroxybenzamide). The key synthetic step involves the introduction of a 3-aminopropoxy side chain at the 2-hydroxy position of the benzamide (B126) core.
A generalized workflow for the synthesis based on the discovery context is presented below.
Caption: Generalized workflow for HJC0416 synthesis.
Mechanism of Action and Signaling Pathway
HJC0416 exerts its anticancer effects by directly inhibiting the STAT3 signaling pathway.[4] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated.
HJC0416's mechanism of action includes:
-
Downregulation of STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 site.[3]
-
Induction of Apoptosis: By inhibiting STAT3, it leads to an increase in the expression of cleaved caspase-3, a key marker of apoptosis.[3]
-
Cell Cycle Inhibition: The compound causes cell cycle arrest and downregulates the expression of Cyclin D1, a protein essential for cell cycle progression.[3]
The diagram below illustrates the STAT3 signaling pathway and the point of inhibition by HJC0416.
Caption: HJC0416 inhibits the phosphorylation of STAT3.
Pharmacological Profile
In Vitro Activity
HJC0416 has demonstrated potent antiproliferative effects against a range of cancer cell lines.[2] The IC50 values highlight its efficacy, particularly in pancreatic and breast cancer cells.[3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 0.04 | [3] |
| Panc-1 | Pancreatic Cancer | 1.88 | [3] |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [3] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 | [3] |
In MDA-MB-231 cells, treatment with HJC0416 (5 µM for 24 hours) decreased STAT3 promoter activity by approximately 51%.[3] Furthermore, at concentrations of 1-10 µM, it effectively downregulated STAT3 protein levels and phosphorylation, induced cleaved caspase-3, and reduced cyclin D1 levels.[3]
In Vivo Activity
The anticancer effects of HJC0416 have been confirmed in animal models.[3] In mice with MDA-MB-231 xenografts, HJC0416 demonstrated significant tumor growth inhibition.[3] The compound is orally bioavailable and effective through both intraperitoneal and oral administration routes.[2][3]
| Administration Route | Dosage | Duration | Tumor Volume Reduction | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | 7 days | 67% | [3] |
| Oral (p.o.) | 100 mg/kg | 14 days | 46% | [3] |
Importantly, no significant signs of toxicity were observed at a dose of 100 mg/kg, indicating a favorable safety profile.[3]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, AsPC-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p-STAT3 and Cleaved Caspase-3
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with HJC0416 (e.g., 1, 5, 10 µM) for 12-24 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
The experimental workflow is visualized below.
Caption: Workflow for Western Blot analysis.
Conclusion
This compound is a novel, potent, and orally bioavailable STAT3 inhibitor with a compelling anticancer profile.[1][2] Its mechanism of action, involving the direct inhibition of STAT3 phosphorylation and induction of apoptosis, makes it a strong candidate for the treatment of cancers with aberrant STAT3 signaling, such as specific types of breast and pancreatic cancer.[4] The preclinical in vitro and in vivo data support its continued development as a potential therapeutic agent.[2][3]
References
HJC0416 Hydrochloride: A Deep Dive into its Mechanism of Action on STAT3
For Researchers, Scientists, and Drug Development Professionals
HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. This technical guide provides an in-depth analysis of the core mechanism of action of HJC0416 on the STAT3 signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of STAT3 Activation and Signaling
HJC0416 exerts its effects on STAT3 through a multi-faceted approach, primarily by inhibiting the phosphorylation and subsequent nuclear translocation of STAT3. This blockade of STAT3 activation leads to the downregulation of target gene expression, ultimately resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines[1][4][5].
Inhibition of STAT3 Phosphorylation
The canonical activation of the STAT3 pathway involves the phosphorylation of the tyrosine 705 residue (Tyr705) by upstream kinases such as Janus kinases (JAKs)[6]. HJC0416 has been demonstrated to significantly decrease the levels of phosphorylated STAT3 at Tyr705 (p-STAT3 Tyr-705) in a dose-dependent manner[1][4][5]. This inhibition of phosphorylation is a critical step in preventing the dimerization of STAT3 monomers, a prerequisite for their nuclear import and DNA binding.
Prevention of STAT3 Nuclear Translocation
Following phosphorylation and dimerization, STAT3 translocates to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis[4][6]. Studies have shown that HJC0416 effectively reduces the nuclear expression of STAT3[4]. By preventing nuclear translocation, HJC0416 ensures that even if some STAT3 phosphorylation occurs, the protein cannot reach its target genes to initiate transcription.
Downregulation of STAT3 Target Genes
The transcriptional activity of STAT3 is responsible for the expression of several key proteins involved in tumor progression. HJC0416 treatment has been shown to decrease the expression of STAT3-regulated genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1[1][4]. The downregulation of cyclin D1 is associated with cell cycle arrest, contributing to the anti-proliferative effects of HJC0416[4].
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting the STAT3 pathway, HJC0416 induces apoptosis (programmed cell death) and causes cell cycle arrest[1][4]. This is evidenced by the increased expression of cleaved caspase-3, a key executioner of apoptosis, in cells treated with HJC0416[1][5]. Furthermore, the compound has been shown to arrest the cell cycle at the S phase in hepatic stellate cells[4].
Dual Inhibition of STAT3 and NF-κB Pathways
A unique characteristic of HJC0416 is its ability to inhibit not only the STAT3 pathway but also the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4][7]. HJC0416 has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and prevent the phosphorylation and degradation of its inhibitor, IκBα[4][7]. This dual inhibitory effect on two crucial pro-inflammatory and pro-survival signaling pathways makes HJC0416 a promising therapeutic candidate for diseases driven by both STAT3 and NF-κB activation, such as hepatic fibrosis[4][7].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [1][2] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | 1.97 | [1][2] |
| AsPC-1 | Pancreatic Cancer | 0.04 | [1][2] |
| Panc-1 | Pancreatic Cancer | 1.88 | [1][2] |
Table 2: Effect of HJC0416 on STAT3 Promoter Activity
| Cell Line | Treatment | Concentration (µM) | Inhibition of STAT3 Promoter Activity | Reference |
| MDA-MB-231 | HJC0416 | 5 | ~51% | [2][8] |
| MDA-MB-231 | Stattic (Reference STAT3 inhibitor) | 5 | ~39% | [2][8] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of HJC0416.
Western Blot Analysis for Protein Expression
Objective: To determine the levels of total STAT3, phosphorylated STAT3 (Tyr705), and other target proteins (e.g., c-myc, cyclin D1, cleaved caspase-3).
Methodology:
-
Cell Lysis: Cancer cells are treated with varying concentrations of HJC0416 for a specified duration (e.g., 12 hours). Cells are then washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-c-myc, anti-cyclin D1, anti-cleaved caspase-3, and a loading control like anti-β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
STAT3 Reporter Gene Assay (Luciferase Assay)
Objective: To measure the transcriptional activity of STAT3.
Methodology:
-
Cell Transfection: Cells (e.g., MDA-MB-231) are transiently transfected with a STAT3-responsive luciferase reporter plasmid (e.g., pSTAT3-Luc).
-
Treatment: After transfection, the cells are treated with HJC0416 or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: The relative luciferase units (RLU) are calculated and normalized to a control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
Nuclear and Cytoplasmic Fractionation
Objective: To determine the subcellular localization of STAT3.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with HJC0416 and harvested.
-
Fractionation: The nuclear and cytoplasmic fractions are separated using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).
-
Protein Analysis: The protein concentration in each fraction is determined, and the levels of STAT3 in the nuclear and cytoplasmic fractions are analyzed by Western blotting.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating HJC0416.
Caption: HJC0416 inhibits STAT3 signaling by blocking phosphorylation and nuclear translocation.
Caption: Workflow for evaluating HJC0416's anti-cancer efficacy in vitro and in vivo.
Conclusion
This compound is a novel and potent STAT3 inhibitor with a well-defined mechanism of action. By effectively inhibiting STAT3 phosphorylation, nuclear translocation, and downstream signaling, it demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical cancer models. Its unique dual inhibitory action on both STAT3 and NF-κB pathways further enhances its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HJC0416 Hydrochloride: A Technical Guide to a Novel Fragment-Based STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Developed through a fragment-based drug design strategy, HJC0416 has demonstrated significant anti-cancer activity in both in vitro and in vivo models, positioning it as a promising candidate for further therapeutic development. This document details the core aspects of its design, mechanism of action, and preclinical evaluation, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Core Concepts and Rationale
HJC0416 was rationally designed based on a lead compound, HJC0149, with the goal of enhancing its anticancer potency and oral bioavailability. The fragment-based design approach focused on introducing an O-alkylamino-tethered side chain on the hydroxyl group of the parent molecule. This modification was hypothesized to improve both the biological activity and the druglike properties of the compound. Molecular docking studies supported this strategy, indicating that these modifications would be effective.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer (ER-positive) | 1.76[1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.97[1] |
| AsPC-1 | Pancreatic Cancer | 0.04[1] |
| Panc-1 | Pancreatic Cancer | 1.88[1] |
Table 2: In Vivo Efficacy of HJC0416 in MDA-MB-231 Xenograft Model
| Treatment Group (Dose) | Administration Route | Tumor Volume Reduction (%) | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | 67 | [1] |
| 100 mg/kg | Oral (p.o.) | 46 | [1] |
Signaling Pathway and Mechanism of Action
HJC0416 exerts its anticancer effects by inhibiting the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. HJC0416 has been shown to downregulate the phosphorylation of STAT3 at Tyr-705, a critical step in its activation.[2][3][4][5] This inhibition leads to the suppression of downstream STAT3 target genes, such as cyclin D1, and an increase in the expression of pro-apoptotic proteins like cleaved caspase-3.[2][3][4][5]
Figure 1: HJC0416 inhibits the STAT3 signaling pathway.
Fragment-Based Drug Design Workflow
The development of HJC0416 followed a structured fragment-based design workflow, starting from a known STAT3 inhibitor and iteratively modifying its structure to improve efficacy and drug-like properties.
Figure 2: Fragment-based design workflow for HJC0416.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of HJC0416.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of HJC0416 that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, Panc-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the effect of HJC0416 on the phosphorylation of STAT3.
Protocol:
-
Cell Treatment: Cancer cells are treated with HJC0416 at various concentrations for a specified time (e.g., 12 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of HJC0416 in a living organism.
Protocol:
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) in a mixture of media and Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomly assigned to treatment and control groups. HJC0416 is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and schedules (e.g., daily for 7-14 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: The body weight of the mice is monitored regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
Conclusion
This compound, a novel STAT3 inhibitor developed through a fragment-based design approach, has demonstrated potent anticancer activity in preclinical models of breast and pancreatic cancer. Its mechanism of action, involving the inhibition of STAT3 phosphorylation, leads to reduced cell proliferation and increased apoptosis. Furthermore, its oral bioavailability makes it a particularly attractive candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this promising anticancer agent.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. citeab.com [citeab.com]
- 3. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
HJC0416 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document consolidates key information on its chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on its role in cancer research.
Chemical Structure and Properties
This compound is chemically known as 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride.[1] Its structure is characterized by a benzamide (B126) core linking a chlorinated aminopropoxy side chain and a 1,1-dioxidobenzothiophene moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride | [1][2] |
| SMILES | O=C(NC1=CC=C(C=CS2(=O)=O)C2=C1)C3=CC(Cl)=CC=C3OCCCN.[H]Cl | [2] |
| InChIKey | YWFDTXJORDWLGD-UHFFFAOYSA-N | [1][2] |
| Molecular Formula | C18H17ClN2O4S.HCl or C18H18Cl2N2O4S | [1][2] |
| Molecular Weight | 429.32 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water. | |
| Storage | Store at -20°C. | [1] |
| CAS Number | 2415263-08-8 | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of STAT3, a key protein involved in cytokine signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound exerts its anticancer effects by:
-
Downregulating STAT3 Phosphorylation: It inhibits the phosphorylation of STAT3 at the Tyr-705 residue, a critical step for its activation and dimerization.
-
Inducing Apoptosis: By inhibiting STAT3, it increases the expression of cleaved caspase-3, a key executioner of apoptosis.
-
Inhibiting Cell-Cycle Progression: It has been shown to inhibit the proliferation of various cancer cell lines.
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 |
| AsPC-1 | Pancreatic Cancer | 0.04 |
| Panc-1 | Pancreatic Cancer | 1.88 |
Data compiled from publicly available sources.
Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. This compound disrupts this cascade by preventing the phosphorylation of STAT3.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. The compound is offered by various chemical suppliers for research purposes. The following are general protocols for key in vitro assays.
Cell Proliferation Assay (MTS Assay)
This protocol outlines a general method to assess the effect of this compound on the proliferation of cancer cells.
References
HJC0416 Hydrochloride: A Technical Guide for Researchers
CAS Number: 2415263-08-8
This technical guide provides an in-depth overview of HJC0416 hydrochloride, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT3 signaling pathway.
Core Compound Information
| Property | Value |
| Chemical Name | 2-(3-Aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)benzamide hydrochloride |
| Molecular Formula | C₁₈H₁₇ClN₂O₄S·HCl[1] |
| Molecular Weight | 429.32 g/mol [1] |
| Appearance | Solid powder |
| Purity | ≥97% (HPLC)[2][3] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water[1][2] |
| Storage | Store at -20°C[1] |
Mechanism of Action
This compound is a direct inhibitor of STAT3.[1][2][3][4] The STAT3 protein is a key signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[2] In many human cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and survival.[2]
HJC0416 exerts its anticancer effects by downregulating the phosphorylation of STAT3 at the Tyr-705 residue.[2][5][6] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to act as a transcription factor for target genes involved in tumorigenesis, such as cyclin D1.[5][6][7] The inhibition of the STAT3 pathway by HJC0416 ultimately leads to cell cycle arrest and the induction of apoptosis, as evidenced by the increased expression of cleaved caspase-3.[1][2][3][4][5][6]
Figure 1: HJC0416 Mechanism of Action on the STAT3 Signaling Pathway.
Quantitative Biological Activity
This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast (ER-positive) | 1.76 | [7] |
| MDA-MB-231 | Breast (Triple-negative) | 1.97 | [7] |
| AsPC-1 | Pancreatic | 0.04 | [7] |
| Panc-1 | Pancreatic | 1.88 | [7] |
In Vivo Efficacy
In a preclinical murine xenograft model using MDA-MB-231 triple-negative breast cancer cells, this compound demonstrated significant anti-tumor activity.
| Administration Route | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg, daily | 7 days | 67% | [7] |
| Oral (p.o.) | 100 mg/kg, daily | 14 days | 46% | [7] |
No significant signs of toxicity were observed at a dose of 100 mg/kg.[7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
Figure 2: General Workflow for a Cell Proliferation (MTT) Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered salt solution with detergent)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 1-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for STAT3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 12 hours).[7]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
STAT3 Reporter Gene Assay (Dual-Luciferase Assay)
This assay measures the transcriptional activity of STAT3.
Materials:
-
Cancer cell line of interest
-
STAT3-responsive luciferase reporter plasmid (e.g., pSTAT3-Luc)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After transfection, treat the cells with this compound (e.g., 5 µM) for 24 hours.[7]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 promoter activity.
In Vivo Xenograft Study
This is a general protocol for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
This compound
-
Vehicle solution for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg i.p. or 100 mg/kg p.o.) or vehicle to the respective groups daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Synthesis
The synthesis of HJC0416 is based on the lead compound HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)-2-hydroxybenzamide).[2] The key modification involves the introduction of an O-alkylamino-tethered side chain on the hydroxyl group, which has been shown to improve biological activity and drug-like properties.[2][3] While the detailed, step-by-step synthesis protocol is beyond the scope of this guide, the primary publication by Chen et al. provides the full synthetic scheme and characterization data.[2]
Conclusion
This compound is a promising STAT3 inhibitor with potent in vitro and in vivo anticancer activity. Its oral bioavailability makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a comprehensive summary of its key properties and methodologies for its investigation, serving as a valuable resource for researchers in the field of cancer drug discovery.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
HJC0416 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HJC0416 hydrochloride, a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and activator of Transcription 3 (STAT3). This document consolidates key information on its chemical properties, biological activity, and relevant experimental protocols to support its application in preclinical research and drug development.
Chemical and Physical Properties
This compound is a derivative of a salicylic (B10762653) amide scaffold. Its chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 429.32 g/mol | [1][2][3] |
| Chemical Formula | C₁₈H₁₇ClN₂O₄S·HCl (explicit hydrochloride) or C₁₈H₁₈Cl₂N₂O₄S (combined) | [1][2][3][4][5] |
| CAS Number | 2415263-08-8 | [1][2][3] |
| Appearance | Solid powder | [5] |
| Purity | ≥97% (HPLC) | [1][2][3] |
| Storage | Store at -20°C | [1][2][3] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of STAT3, a transcription factor that is constitutively activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.
The primary mechanism of action of HJC0416 involves the downregulation of STAT3 phosphorylation at the Tyr-705 residue.[1][3] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of its target genes. Key downstream effects of HJC0416 treatment include the induction of apoptosis, evidenced by an increase in cleaved caspase-3, and the inhibition of cell cycle progression, indicated by the downregulation of cyclin D1.[1][3]
In Vitro Efficacy
HJC0416 has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| MCF-7 | Breast Cancer (ER+) | 1.76 | [3] |
| MDA-MB-231 | Breast Cancer (TNBC) | 1.97 | [3] |
| AsPC-1 | Pancreatic Cancer | 0.04 | [3] |
| Panc-1 | Pancreatic Cancer | 1.88 | [3] |
Solubility
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Citation(s) |
| DMSO | 42.93 | 100 | [1][2][3] |
| Water | 8.59 | 20 | [1][2] |
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of inhibition by HJC0416. Cytokines or growth factors bind to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, dimerizes, and translocates to the nucleus to regulate gene expression. HJC0416 inhibits the phosphorylation of STAT3.
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of HJC0416.
Experimental Workflow for Evaluating HJC0416 Efficacy
The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of HJC0416 as a STAT3 inhibitor.
Caption: A typical experimental workflow for the in vitro characterization of HJC0416.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of HJC0416.
Western Blot Analysis for Phospho-STAT3
This protocol is for the detection of phosphorylated and total STAT3, as well as downstream targets like Cyclin D1 and cleaved caspase-3.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of HJC0416 for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of HJC0416 for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cells
-
STAT3-responsive luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase
-
Transfection reagent
-
This compound
-
Dual-luciferase assay system
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the Renilla control plasmid in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with HJC0416 for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
This technical guide provides a foundational resource for researchers working with this compound. For more specific applications and in vivo studies, further optimization of these protocols may be necessary.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
HJC0416 Hydrochloride: A Technical Guide to Solubility and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of HJC0416 hydrochloride, a notable STAT3 inhibitor.[1] Understanding the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and water is critical for the design and reproducibility of in vitro and in vivo experiments. This document outlines quantitative solubility data, details common experimental protocols for solubility determination, and visualizes the compound's mechanism of action through its signaling pathways.
Quantitative Solubility Data
The solubility of this compound has been determined in both DMSO and water. The data, based on a molecular weight of 429.32 g/mol , is summarized below for easy reference and comparison.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 42.93 | 100 |
| Water | 8.59 | 20 |
Table 1: Solubility of this compound.[1]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization.[2] Two primary types of solubility are often measured in drug discovery: thermodynamic and kinetic solubility.[2][3]
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It is considered the "true" solubility. The shake-flask method is the gold standard for this measurement.[3]
-
Kinetic Solubility measures the concentration at which a compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), begins to precipitate when diluted into an aqueous buffer. This is often a high-throughput screening method.[2]
Thermodynamic Solubility Determination: Shake-Flask Method
This method is widely regarded as the most reliable for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturated concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, Water, Phosphate-Buffered Saline)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the mixture to agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.[4]
-
Filtration: Carefully aspirate the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles.[4]
-
Quantification: Dilute the clear, saturated filtrate to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated method, such as HPLC with a UV detector, against a standard curve of known concentrations.[4]
-
Reporting: Report the solubility in mg/mL or mM at the specified temperature.[4]
Mechanism of Action and Signaling Pathways
HJC0416 is a novel, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[5] Research has demonstrated that HJC0416 acts as both an anti-fibrotic and anti-inflammatory agent by dually inhibiting the STAT3 and NF-κB pathways.[6]
STAT3 Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of the transcription 3 (JAK/STAT3) signaling pathway is crucial for processes like cell survival and proliferation.[5] HJC0416 inhibits the STAT3 pathway by reducing the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus where it acts as a transcription factor.[5]
NF-κB Signaling Pathway Inhibition
In addition to its effects on STAT3, HJC0416 also inhibits both the classic and alternative NF-κB activation pathways.[5] It achieves this by decreasing the phosphorylation and activation of IKKα/β, which prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of NF-κB regulated inflammatory genes.[6]
References
- 1. HJC 0416 hydrochloride | STATs | Tocris Bioscience [tocris.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: HJC0416 Hydrochloride Oral Bioavailability and Pharmacokinetics
Disclaimer: Specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, and oral bioavailability) and detailed experimental protocols for HJC0416 hydrochloride are not publicly available in the referenced literature. The following guide is a comprehensive template based on the available information and standard methodologies in preclinical pharmacokinetic research, designed to meet the structural and content requirements of the intended audience.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, making it an attractive target for therapeutic intervention. HJC0416 has demonstrated significant anti-proliferative effects in preclinical cancer models, including breast and pancreatic cancer.[1][2] This technical guide provides an in-depth overview of the methodologies used to characterize the oral bioavailability and pharmacokinetics of this compound, and presents its mechanism of action within the STAT3 signaling pathway.
Mechanism of Action: STAT3 Signaling Inhibition
HJC0416 exerts its anti-tumor effects by targeting the STAT3 signaling pathway. Upon activation by upstream cytokines and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis. HJC0416 inhibits the phosphorylation of STAT3, thereby blocking these downstream oncogenic processes.[2]
Pharmacokinetic Profile
The oral bioavailability and pharmacokinetic parameters of this compound would be determined through in vivo studies in animal models, such as mice. The data presented in the following tables are illustrative examples of how such results would be summarized.
Plasma Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration in mice.
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | Data not available |
| Cmax (Maximum Plasma Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC0-t (Area under the curve from 0 to last measurement) | ng·h/mL | Data not available |
| AUC0-∞ (Area under the curve from 0 to infinity) | ng·h/mL | Data not available |
| t1/2 (Elimination Half-life) | h | Data not available |
| F% (Oral Bioavailability) | % | Data not available |
Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound Following Oral Administration in Mice.
Experimental Protocols
The following sections detail the standard methodologies for conducting in vivo pharmacokinetic studies to determine the oral bioavailability of a compound like this compound.
Animals and Housing
-
Species: Male BALB/c mice (or other appropriate strain)
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard chow and water ad libitum. Animals are acclimated for at least one week prior to the study.
Dosing and Sample Collection
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) for both oral (p.o.) and intravenous (i.v.) administration.
-
Dosing:
-
Oral Group: Animals receive a single dose of this compound via oral gavage.
-
Intravenous Group: Animals receive a single bolus injection of this compound via the tail vein.
-
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are thawed and proteins are precipitated by adding a solvent such as acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of two or more solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical separation.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for HJC0416 and the internal standard for quantification.
-
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following parameters are determined:
-
Cmax and Tmax: Obtained directly from the observed plasma concentration-time data.
-
AUC: Calculated using the linear trapezoidal rule.
-
t1/2: Calculated as 0.693/kel, where kel is the terminal elimination rate constant.
-
Oral Bioavailability (F%): Calculated using the formula: F% = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) x 100
Conclusion
This compound is a promising orally bioavailable STAT3 inhibitor with demonstrated anti-cancer activity in preclinical models. While the specific quantitative details of its pharmacokinetic profile are not publicly available, this guide outlines the standard methodologies and expected data presentation for the comprehensive evaluation of its oral bioavailability and pharmacokinetics. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Interplay Between HJC0416 Hydrochloride and the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0416 hydrochloride is recognized primarily as a potent, orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] While direct, comprehensive studies detailing the effects of this compound on the Nuclear Factor-kappa B (NF-κB) pathway are not extensively documented in current literature, the well-established crosstalk between the STAT3 and NF-κB signaling cascades suggests a potential for indirect modulation. This technical guide provides an in-depth overview of the canonical NF-κB pathway, explores the potential mechanisms through which a STAT3 inhibitor like this compound could exert an influence, and furnishes detailed, standardized protocols for investigating these potential effects. The information presented herein is intended to serve as a foundational resource for researchers designing studies to elucidate the broader pharmacological profile of this compound.
Introduction: The NF-κB Signaling Pathway
The NF-κB family of transcription factors are critical regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous diseases, such as cancer, autoimmune disorders, and chronic inflammatory conditions.[3] The canonical NF-κB pathway is held in a quiescent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p65/p50), facilitating its translocation to the nucleus where it binds to specific DNA sequences to regulate the transcription of target genes.[4]
This compound: A STAT3 Inhibitor
This compound has been identified as a potent and orally active inhibitor of STAT3.[1] STAT3 is another crucial transcription factor involved in cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. While the primary mechanism of this compound is the disruption of STAT3 signaling, the intricate network of intracellular signaling pathways raises the possibility of off-target or downstream effects on other key pathways like NF-κB.
Potential Crosstalk between STAT3 and NF-κB Pathways
The STAT3 and NF-κB signaling pathways are known to engage in significant crosstalk, which can be either synergistic or antagonistic depending on the cellular context. For instance, STAT3 can be activated by cytokines that also activate NF-κB. Furthermore, there are reports of direct physical interactions between STAT3 and the p65 subunit of NF-κB, leading to cooperative regulation of target gene expression. Conversely, in some contexts, activation of STAT3 can have an inhibitory effect on NF-κB-mediated transcription.
Given this crosstalk, the inhibition of STAT3 by this compound could hypothetically influence the NF-κB pathway in several ways:
-
Altered Gene Expression: By inhibiting STAT3, this compound might alter the expression of genes that are co-regulated by both STAT3 and NF-κB.
-
Modulation of Upstream Activators: this compound could potentially affect upstream signaling components that are common to both pathways.
-
Disruption of Protein-Protein Interactions: The inhibition of STAT3 could disrupt its potential interactions with NF-κB components, thereby modulating NF-κB's transcriptional activity.
A definitive understanding of these potential interactions necessitates direct experimental investigation.
Visualizing the Signaling Pathways and Experimental Workflow
To conceptualize the potential interplay and the experimental approaches to study it, the following diagrams are provided.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential pharmacological control of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.jp]
HJC0416 Hydrochloride: A Deep Dive into its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HJC0416 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Emerging research has highlighted its significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the role of this compound in these critical cellular processes. By inhibiting the STAT3 signaling pathway, HJC0416 disrupts key cellular functions that promote tumor growth and survival, making it a promising candidate for further therapeutic development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cell proliferation, differentiation, survival, and angiogenesis. Constitutive activation of STAT3 is a common feature in a wide range of human cancers, including breast and pancreatic cancers, and is associated with tumor progression and resistance to therapy. Consequently, targeting the STAT3 signaling cascade has become a promising strategy in cancer drug discovery. This compound has been identified as a direct inhibitor of STAT3, demonstrating potent anti-proliferative effects in preclinical studies. This document will delve into the molecular mechanisms by which this compound exerts its effects on apoptosis and the cell cycle.
Mechanism of Action: Targeting the STAT3 and NF-κB Pathways
This compound's primary mechanism of action is the inhibition of the STAT3 signaling pathway. It achieves this by downregulating the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation, dimerization, and nuclear translocation.[1] In its unphosphorylated state, STAT3 cannot activate the transcription of its target genes, which are crucial for cell survival and proliferation.
Furthermore, studies have indicated that HJC0416 also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is another key regulator of inflammation, immunity, and cell survival, and its dysregulation is also implicated in cancer. The dual inhibition of both STAT3 and NF-κB pathways by HJC0416 may contribute to its potent anti-cancer activity.
Role in Apoptosis
This compound promotes apoptosis, or programmed cell death, in cancer cells. This is evidenced by the increased expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
Signaling Pathway for HJC0416-Induced Apoptosis
Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.
Role in Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This is primarily achieved by downregulating the expression of Cyclin D1, a key protein that regulates the G1 to S phase transition of the cell cycle.[1] By reducing Cyclin D1 levels, HJC0416 prevents cancer cells from progressing through the cell cycle and dividing. Research has shown that in hepatic stellate cells, HJC0416 arrests the cell cycle at the S phase.[2]
Signaling Pathway for HJC0416-Induced Cell Cycle Arrest
Caption: this compound induces cell cycle arrest by downregulating Cyclin D1.
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer (ER-negative) | 1.97 | [1] |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [1] |
| AsPC-1 | Pancreatic Cancer | 0.04 | [1] |
| PANC-1 | Pancreatic Cancer | Not specified | [1] |
Experimental Protocols
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol is a general guideline for detecting apoptosis by flow cytometry. Specific conditions for HJC0416 treatment need to be optimized.
Workflow for Apoptosis Detection
Caption: Experimental workflow for detecting apoptosis using flow cytometry.
Methodology:
-
Cell Culture: Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a general method for analyzing cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest in cancer cells through the inhibition of the STAT3 and NF-κB signaling pathways. Its ability to downregulate key proteins like p-STAT3 and Cyclin D1, while upregulating pro-apoptotic markers such as cleaved caspase-3, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-tumor properties of this compound. Future studies should focus on elucidating the detailed downstream targets and exploring its efficacy in in vivo models to pave the way for potential clinical applications.
References
Preclinical Development of HJC0416 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0416 hydrochloride has emerged as a promising small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in various cancers. This technical guide provides a comprehensive overview of the preclinical development studies of this compound, summarizing its in vitro and in vivo efficacy, mechanism of action, and available safety information. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound. While significant data on its anti-cancer activity is available, detailed public information on its pharmacokinetic and toxicological profiles remains limited.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. This compound is a novel, orally bioavailable small molecule designed to inhibit STAT3 activity. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in breast and pancreatic cancers. This guide synthesizes the currently available data from these preclinical investigations.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway.[1][2] Experimental evidence indicates that HJC0416 downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step in its activation.[1] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its ability to regulate the transcription of downstream target genes involved in cell cycle progression and apoptosis.
Key mechanistic findings include:
-
Downregulation of p-STAT3 (Tyr-705): HJC0416 has been shown to reduce the levels of phosphorylated STAT3.[1]
-
Inhibition of Downstream Targets: The expression of Cyclin D1, a cell cycle regulator and a known downstream target of STAT3, is decreased following treatment with HJC0416.[1]
-
Induction of Apoptosis: HJC0416 promotes programmed cell death, as evidenced by the increased expression of cleaved caspase-3, a key executioner of apoptosis.[1][2]
-
Inhibition of NF-κB Pathway: Some evidence also suggests that HJC0416 may inhibit the NF-κB signaling pathway, which is also implicated in cancer cell survival and proliferation.
Signaling Pathway Diagram
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast (ER-positive) | 1.76 |
| MDA-MB-231 | Breast (Triple-negative) | 1.97 |
| AsPC1 | Pancreatic | 0.04 |
| Panc-1 | Pancreatic | 1.88 |
Table 1: In Vitro Anti-proliferative Activity of this compound [1]
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis:
-
Cancer cells were treated with this compound at the indicated concentrations and time points.
-
Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membranes were then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
References
Investigating the Off-Target Profile of HJC0416 Hydrochloride: A Technical Guide
Introduction: HJC0416 hydrochloride is a potent, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a well-validated therapeutic target in oncology, as its persistent activation is implicated in the proliferation, survival, and angiogenesis of various cancer types. While HJC0416 has demonstrated a promising anticancer profile by effectively inhibiting STAT3 phosphorylation, a thorough characterization of its selectivity is paramount for its progression as a therapeutic candidate.[2] This technical guide outlines a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound. Understanding the complete target landscape is critical for interpreting biological data, predicting potential toxicities, and uncovering novel mechanisms of action.
On-Target Activity of this compound
This compound is designed to inhibit the function of STAT3. Its on-target activity has been confirmed through various in vitro studies, which show it downregulates the phosphorylation of STAT3, increases the expression of cleaved caspase-3, and inhibits cell-cycle progression.[2] The compound has shown potent antiproliferative effects in breast and pancreatic cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer Cells | Breast Cancer | 0.04 - 1.97 |
| Pancreatic Cancer Cells | Pancreatic Cancer | 0.04 - 1.97 |
| Table 1: Summary of reported in vitro antiproliferative activity (IC50 values) for this compound in selected cancer cell lines.[2][3] |
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is activated by a variety of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF). Ligand binding to cell surface receptors triggers the activation of associated Janus kinases (JAKs). JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs at a critical tyrosine residue (Tyr705), leading to its homodimerization. These active STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Framework for Investigating Off-Target Effects
A multi-pronged approach combining computational, biochemical, and cell-based methods is essential for building a comprehensive off-target profile for HJC0416. This workflow ensures that predictions are experimentally validated and that target engagement is confirmed in a physiological context.
Experimental Protocols
Biochemical Profiling: Kinome Selectivity Scan
This method assesses the activity of HJC0416 against a large panel of purified kinases to identify unintended enzymatic inhibition. Commercial services like KINOMEscan® offer a well-established platform for this purpose.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduced signal indicates that the test compound is binding to the kinase and preventing its capture.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 100 mM). For the primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Assay Execution: The compound is screened against a panel of hundreds of human kinases (e.g., the KINOMEscan panel).
-
Binding Measurement: Kinase binding is determined by quantifying the amount of kinase captured by the immobilized ligand in the presence of the test compound versus a DMSO control.
-
Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding.
-
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
-
-
Hit Identification: A predefined threshold (e.g., <10% or <35% of control) is used to identify significant off-target "hits."
-
Follow-up (Kd Determination): For identified hits, a dose-response analysis is performed by testing a range of HJC0416 concentrations to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.
Data Presentation: The results should be tabulated to clearly show the primary screen results and the Kd values for confirmed off-targets.
| Target Kinase | Gene Symbol | Primary Screen (%Ctrl @ 10 µM) | Kd (nM) |
| STAT3 (On-Target) | STAT3 | Data to be generated | TBD |
| Off-Target A | GENEA | Data to be generated | TBD |
| Off-Target B | GENEB | Data to be generated | TBD |
| Table 2: Template for presenting kinome profiling data for HJC0416. |
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is used to verify that HJC0416 engages with its intended target (STAT3) and potential off-targets within intact cells.
Principle: The binding of a ligand (HJC0416) to a target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in compound-treated cells indicates target engagement.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with activated STAT3). Treat cells with this compound at a desired concentration (e.g., 10x IC50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein (e.g., STAT3 and predicted off-targets) using methods like Western blotting or mass spectrometry.
-
Data Analysis: For each temperature point, compare the amount of soluble protein in the HJC0416-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates stabilization and target engagement.
Computational Approaches for Off-Target Prediction
In silico methods can be used as a cost-effective initial step to predict potential off-targets and guide experimental work.
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of HJC0416 to databases of compounds with known biological activities. Tools like the Similarity Ensemble Approach (SEA) can predict potential targets by identifying proteins that bind to ligands structurally similar to HJC0416.
-
Structure-Based Approaches: If the crystal structures of potential off-target proteins are available, molecular docking can be used to predict the binding pose and estimate the binding affinity of HJC0416 in their respective active sites.
Conclusion
A rigorous investigation into the off-target effects of this compound is a crucial step in its preclinical development. The integrated workflow described in this guide, combining in silico prediction, broad biochemical profiling, and cell-based target validation, will generate a comprehensive selectivity profile. This knowledge is indispensable for accurately interpreting preclinical efficacy and safety data and for building a robust data package to support the potential clinical translation of HJC0416 as a targeted anticancer agent.
References
Methodological & Application
Application Notes: In Vitro Profiling of HJC0416 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0416 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, differentiation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, contributing to tumor progression and drug resistance. HJC0416 inhibits the STAT3 pathway by downregulating the phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3), which is crucial for its activation.[1] This inhibition leads to the suppression of downstream target genes, such as Cyclin D1, and the induction of apoptosis, as evidenced by an increase in cleaved caspase-3.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action: The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT signaling cascade is a primary pathway for cytokine and growth factor receptor signaling. Upon ligand binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3. STAT3 is then recruited and phosphorylated by JAKs. Phosphorylated STAT3 forms dimers, translocates to the nucleus, and binds to the promoters of target genes to regulate their transcription. HJC0416 exerts its effect by inhibiting the phosphorylation and activation of STAT3, thereby blocking this entire downstream cascade.
Data Presentation
Cell Proliferation Inhibition
This compound demonstrates potent anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast (ER-positive) | 1.76[1] |
| MDA-MB-231 | Breast (Triple-Negative) | 1.97[1] |
| AsPC-1 | Pancreatic | 0.04[1] |
| Panc-1 | Pancreatic | 1.88 |
Table 1: Anti-proliferative activity (IC50) of this compound in various human cancer cell lines.
Cell Cycle Analysis
Treatment with HJC0416 is expected to induce cell cycle arrest. Researchers should quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | User Data | User Data | User Data |
| HJC0416 | 1 | User Data | User Data | User Data |
| HJC0416 | 5 | User Data | User Data | User Data |
| HJC0416 | 10 | User Data | User Data | User Data |
Table 2: Representative table for cell cycle distribution analysis in a selected cell line (e.g., MDA-MB-231) treated with HJC0416 for 48 hours. Data to be provided by the user.
Apoptosis Induction
HJC0416 induces apoptosis in cancer cells. The percentage of apoptotic cells can be quantified using Annexin V/PI staining followed by flow cytometry.
| Treatment | Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | - | User Data | User Data | User Data |
| HJC0416 | 1 | User Data | User Data | User Data |
| HJC0416 | 5 | User Data | User Data | User Data |
| HJC0416 | 10 | User Data | User Data | User Data |
Table 3: Representative table for apoptosis analysis in a selected cell line (e.g., MDA-MB-231) treated with HJC0416 for 48 hours. Data to be provided by the user.
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol detects the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) to confirm the inhibitory effect of HJC0416.
Materials:
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of HJC0416 for a specified time (e.g., 12 or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-STAT3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and β-actin to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Ice-cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
HJC0416 Hydrochloride: A Potent STAT3 Inhibitor for Breast Cancer Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often overly active in a variety of cancers, including breast cancer.[1][2] This heightened activity promotes tumor cell growth, survival, and spread.[2][3] HJC0416 hydrochloride is a powerful and orally active small molecule inhibitor of STAT3, showing significant promise as a potential anti-cancer agent, particularly in breast cancer studies.[4][5][6] It has demonstrated effectiveness in both estrogen receptor-positive (ER-positive) and triple-negative breast cancer cells.[4][7] These application notes provide an overview of this compound and detailed protocols for its use in breast cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling pathway. It has been shown to decrease the phosphorylation of STAT3 at the Tyr-705 site, a critical step for its activation.[4][5] By inhibiting STAT3 phosphorylation, HJC0416 prevents its dimerization, nuclear translocation, and subsequent regulation of target genes involved in cell proliferation and survival, such as Cyclin D1.[4][5] This ultimately leads to the induction of apoptosis (programmed cell death) in breast cancer cells.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.97 | [4] |
In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Administration Route | Dosage | Duration | Tumor Volume Reduction (%) | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | 7 days | 67 | [4] |
| Oral (p.o.) | 100 mg/kg | 14 days | 46 | [4] |
Visualizing the Science: Diagrams
Caption: STAT3 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (specific to the cell line)
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
pSTAT3-Luc reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the breast cancer cells with the pSTAT3-Luc reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with this compound at the desired concentrations for 24 hours.[7]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 promoter activity.
Western Blotting for p-STAT3 and Downstream Targets
This protocol is for detecting the levels of phosphorylated STAT3 (p-STAT3), total STAT3, and downstream targets like Cyclin D1.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat breast cancer cells with various concentrations of this compound for 12-24 hours.[4]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies apoptosis.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48 hours.[4]
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Murine Xenograft Model
This protocol outlines the evaluation of this compound in a mouse model of breast cancer.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., a solution of DMSO, PEG300, and saline)
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MDA-MB-231 cells (in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal injection (e.g., 10 mg/kg daily) or oral gavage (e.g., 100 mg/kg daily).[4] The control group should receive the vehicle alone.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, synthesis, and evaluation of small-molecule signal transducer and activator of transcription 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting signal transducer and activator of transcription 3 (STAT3) as an anticancer target and its inhibitor discovery: Where are we and where should we go? - PubMed [pubmed.ncbi.nlm.nih.gov]
HJC0416 Hydrochloride: Application Notes and Protocols for Use in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of HJC0416 hydrochloride, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in mouse models of cancer. This compound has demonstrated significant anti-tumor activity in preclinical studies by inhibiting STAT3 phosphorylation, leading to the suppression of cell cycle progression and induction of apoptosis.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported dosages and anti-tumor efficacy of this compound in a murine xenograft model using the human triple-negative breast cancer cell line, MDA-MB-231.[1][2]
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dosage | 10 mg/kg | 100 mg/kg |
| Frequency | Daily | Daily |
| Duration | 7 days | 14 days |
| Tumor Volume Reduction | 67% | 46% |
| Reported Toxicity | No significant body weight loss | No significant signs of toxicity at 100 mg/kg |
Mechanism of Action: STAT3 Signaling Pathway
This compound exerts its anti-cancer effects by targeting the STAT3 signaling pathway.[1][4] STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, STAT3 is constitutively activated, contributing to tumor growth and progression. HJC0416 inhibits the phosphorylation of STAT3 at Tyr-705, thereby blocking its downstream signaling and leading to decreased expression of target genes like Cyclin D1 and increased expression of pro-apoptotic proteins such as cleaved caspase-3.[1]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile PBS, corn oil, or a solution of 0.5% carboxymethylcellulose sodium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 100 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound powder accurately.
-
Select an appropriate vehicle. For intraperitoneal injection, sterile PBS is often suitable. For oral gavage, corn oil or an aqueous solution with a suspending agent like carboxymethylcellulose can be used to ensure stability and bioavailability.
-
Prepare the dosing solution. In a sterile microcentrifuge tube, add the weighed this compound to the calculated volume of the chosen vehicle to achieve the final desired concentration.
-
Ensure complete dissolution or suspension. Vortex the mixture thoroughly. If the compound is not fully dissolved, sonication may be used to aid in dissolution or to create a homogenous suspension. Visually inspect the solution to ensure there are no large particles.
-
Maintain sterility. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Store appropriately. If not used immediately, store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature.
In Vivo Xenograft Mouse Model Protocol
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are commonly used for xenograft studies.
Cell Line:
-
MDA-MB-231 human breast cancer cells are a suitable model for testing this compound.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HJC0416 | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Phosphorylated STAT3 Following HJC0416 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream kinases, such as Janus kinases (JAKs), in response to cytokines and growth factors.[1][2] This phosphorylation event induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes.[1][2]
Constitutive activation of the STAT3 signaling pathway is a hallmark of various diseases, including hepatic fibrosis and numerous cancers, making it a compelling target for therapeutic intervention.[1][3][4] HJC0416 is a novel, potent, and orally bioavailable small-molecule inhibitor of STAT3.[5][6] It has demonstrated significant anti-proliferative and anti-fibrogenic effects by inhibiting the STAT3 pathway.[3][6] This document provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of HJC0416 on STAT3 phosphorylation in cell lysates.
Mechanism of Action of HJC0416
HJC0416 exerts its biological effects by directly targeting the STAT3 signaling pathway. The compound has been shown to decrease the phosphorylation of STAT3 at the Tyr705 residue in a dose-dependent manner.[3][7] This inhibition of phosphorylation prevents STAT3 activation, thereby blocking its nuclear translocation and subsequent transcriptional activity.[3] Studies have confirmed that HJC0416 treatment leads to the downregulation of STAT3 target genes, such as c-myc and cyclin D1, which are involved in cell cycle progression.[3][7] Furthermore, HJC0416 has been observed to reduce total STAT3 protein expression and induce apoptosis, as indicated by an increase in cleaved caspase-3.[5][6][7] In addition to its effects on STAT3, HJC0416 has also been found to inhibit the NF-κB pathway, another key signaling cascade in inflammation and cell survival.[3]
Data Presentation: Efficacy of HJC0416 on STAT3 Signaling
The following table summarizes quantitative data from preclinical studies, demonstrating the inhibitory effect of HJC0416 on the STAT3 pathway in various cell lines.
| Cell Line | Treatment | Effect on p-STAT3 (Tyr705) / STAT3 Activity | Reference |
| LX-2 (Human Hepatic Stellate Cells) | Dose-dependent HJC0416 | Up to a 2-fold decrease in nuclear STAT3 expression. | [3] |
| HSC-T6 (Rat Hepatic Stellate Cells) | Dose-dependent HJC0416 | Up to a 20-fold decrease in phosphorylated STAT3 expression. | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1-10 µM HJC0416 for 12 hours | Suppressed p-STAT3 (Tyr705) and total STAT3 levels, comparable to Stattic. | [5][7] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 5 µM HJC0416 for 24 hours | Decreased STAT3 promoter activity by approximately 51%. | [5][7] |
| AsPC1 (Pancreatic Cancer) | HJC0416 | Marked antiproliferative effect with an IC50 value of 40 nM. | [5] |
| Panc-1 (Pancreatic Cancer) | HJC0416 | Antiproliferative effect with an IC50 value of 1.88 µM. | [5] |
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the STAT3 signaling pathway, the point of inhibition by HJC0416, and the general experimental workflow for the Western blot analysis.
Caption: HJC0416 inhibits the STAT3 pathway by preventing STAT3 phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Experimental Protocol: Western Blotting for p-STAT3 (Tyr705)
This protocol details the steps for assessing p-STAT3 levels in cells treated with HJC0416.
Materials and Reagents
-
Cell Lines: Cell line of interest (e.g., MDA-MB-231, LX-2, or other cells with active STAT3 signaling).
-
HJC0416: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Antibodies:
-
Primary Antibody: Phospho-STAT3 (Tyr705) Rabbit mAb (e.g., Cell Signaling Technology, #9145).[1]
-
Primary Antibody: Total STAT3 Mouse mAb (e.g., Cell Signaling Technology, #9139).[1]
-
Loading Control: β-Actin Rabbit mAb (e.g., Cell Signaling Technology, #4970).[1]
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody.
-
Secondary Antibody: Anti-mouse IgG, HRP-linked Antibody (e.g., Cell Signaling Technology, #7076).[1]
-
-
Buffers and Reagents:
-
Cell Culture Medium (appropriate for the cell line).
-
Phosphate Buffered Saline (PBS).
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors).[8]
-
Protein Assay Reagent (BCA or Bradford).
-
4x Laemmli Sample Buffer.
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
Equipment:
-
Cell culture incubator, plates, and flasks.
-
SDS-PAGE gels (e.g., 10% polyacrylamide).
-
Electrophoresis and Western blot transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Imaging system for chemiluminescence detection.
-
Experimental Procedure
Step 2.1: Cell Culture and Treatment
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Starvation (Optional): If studying cytokine-induced phosphorylation, serum-starve cells for 4-6 hours prior to treatment.
-
HJC0416 Treatment: Prepare working concentrations of HJC0416 (e.g., 0, 1, 5, 10 µM) in complete cell culture medium. Aspirate the old medium and add the HJC0416-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of HJC0416.
-
Incubation: Incubate the cells for the desired time (e.g., 12 or 24 hours).[5][7]
Step 2.2: Cell Lysis and Protein Quantification
-
Wash: After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
Step 2.3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli buffer to 20-40 µg of protein and boil at 95-100°C for 5 minutes.[8]
-
Gel Electrophoresis: Load the denatured samples into a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. STAT3 migrates at approximately 79/86 kDa.[9]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Step 2.4: Immunoblotting
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Step 2.5: Detection and Analysis
-
Detection: Prepare the ECL substrate and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and then for a loading control like β-actin.[10]
-
Wash the membrane in a stripping buffer.
-
Block the membrane again and proceed with the primary antibody incubation for total STAT3, followed by the appropriate secondary antibody and detection.
-
Repeat the process for the loading control (β-actin).
-
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the p-STAT3 band intensity to the total STAT3 band intensity. Further, normalize this ratio to the loading control to account for variations in protein loading.[9]
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. mesoscale.com [mesoscale.com]
- 3. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying STAT3 Activity with HJC0416 Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing a luciferase reporter assay to measure the activity of Signal Transducer and Activator of Transcription 3 (STAT3) and to characterize the inhibitory effects of the small molecule HJC0416.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] The activation of STAT3 is often transient and tightly regulated in normal cells.[1][3] However, aberrant and persistent STAT3 activation is a hallmark of many human cancers, promoting tumor progression and metastasis.[4][5] This makes the STAT3 signaling pathway a prime target for anticancer drug development.[6][7]
The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying gene expression and signal transduction pathways.[8][9] In the context of STAT3, a reporter construct is engineered where the luciferase gene is under the control of a STAT3-responsive promoter element.[10] Activation of the STAT3 pathway leads to the transcription and translation of luciferase, and the resulting enzymatic activity, measured as light emission, serves as a direct readout of STAT3 transcriptional activity.[8][11]
HJC0416 is a potent and orally bioavailable small molecule inhibitor of STAT3.[12][13] It has been shown to exhibit significant antiproliferative effects in various cancer cell lines by inhibiting STAT3 phosphorylation and its downstream signaling.[12][14] This document outlines the principles, protocols, and data interpretation for using a luciferase reporter assay to quantify the inhibitory effect of HJC0416 on STAT3 activity.
STAT3 Signaling Pathway and Inhibition by HJC0416
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding cell surface receptors.[3][4] This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[3][4][5] Phosphorylated STAT3 monomers form homodimers, translocate into the nucleus, and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[2][4] HJC0416 exerts its inhibitory effect by preventing the phosphorylation of STAT3, thus blocking its activation and subsequent downstream signaling events.[12][14]
Figure 1: STAT3 signaling pathway and HJC0416 inhibition.
Application Notes
The STAT3 luciferase reporter assay is a robust platform for:
-
High-Throughput Screening (HTS): Rapidly screen compound libraries to identify novel STAT3 inhibitors.[8]
-
Dose-Response Analysis: Determine the potency (e.g., IC50) of inhibitors like HJC0416 by measuring the reduction in luciferase activity across a range of concentrations.
-
Mechanism of Action Studies: Investigate whether a compound's effect is mediated through the STAT3 transcriptional pathway.
-
Pathway Crosstalk Analysis: By using dual-reporter systems, one can simultaneously monitor STAT3 activity and another signaling pathway to identify potential crosstalk.[15]
Quantitative Data for HJC0416
HJC0416 has demonstrated potent inhibition of STAT3 activity and cancer cell proliferation. The data below summarizes its efficacy from published studies.
Table 1: HJC0416 Activity in STAT3 Reporter and Cell Proliferation Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| STAT3 Reporter Assay | MDA-MB-231 | % Inhibition of Promoter Activity (at 5 µM) | ~51% | [14] |
| Cell Proliferation | MCF-7 (Breast Cancer) | IC50 | 1.76 µM | [12][14] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | IC50 | 1.97 µM | [12][14] |
| Cell Proliferation | AsPC1 (Pancreatic Cancer) | IC50 | 0.04 µM (40 nM) | [12][14] |
| Cell Proliferation | Panc-1 (Pancreatic Cancer) | IC50 | 1.88 µM |[12] |
Experimental Protocols
A dual-luciferase reporter assay is recommended for accurately assessing inhibitor activity. This system uses a primary reporter (Firefly luciferase) driven by the STAT3-responsive promoter and a secondary reporter (e.g., Renilla luciferase) under a constitutive promoter as an internal control for transfection efficiency and cell viability.[10]
Figure 2: Dual-luciferase reporter assay workflow.
Detailed Protocol: Dual-Luciferase STAT3 Reporter Assay
This protocol is adapted for a 96-well plate format and is designed to assess the inhibitory activity of HJC0416.
1. Materials and Reagents
-
Cell Line: HEK293, MDA-MB-231, or other suitable cell line with a robust response to STAT3 activation.[14][16]
-
Reporter Plasmids:
-
STAT3-responsive Firefly luciferase reporter vector (e.g., pSTAT3-Luc).[14]
-
Renilla luciferase control vector (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine® or similar lipid-based transfection reagent.[17]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[16][18]
-
STAT3 Activator: Recombinant human IL-6 (or other relevant cytokine).[16]
-
Test Compound: HJC0416, dissolved in DMSO to create a stock solution.
-
Assay Plate: White, solid-bottom 96-well microplates for luminescence assays.[16]
-
Dual-Luciferase Assay System: Commercial kit (e.g., from Promega, BPS Bioscience).
-
Luminometer: Plate-reading luminometer capable of sequential injections.[11]
2. Day 1: Cell Seeding and Transfection
-
Cell Seeding: One day prior to transfection, seed cells into a 96-well white plate at a density of 3 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.[16]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator. Cells should be approximately 80-90% confluent on the day of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the STAT3-Firefly reporter (e.g., 100 ng) and the Renilla control reporter (e.g., 10 ng) with the transfection reagent in serum-free medium.
-
Remove the growth medium from the cells and add the transfection complex to each well.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh, complete growth medium.
-
Incubate the plate for an additional 24 hours.[17]
-
3. Day 2: Compound Treatment and STAT3 Activation
-
Compound Preparation: Prepare serial dilutions of HJC0416 in culture medium. Remember to include a "vehicle control" well containing the same final concentration of DMSO as the highest HJC0416 concentration.
-
Pre-treatment: Remove the medium from the cells and add 90 µL of the HJC0416 dilutions (or vehicle control) to the appropriate wells.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for compound uptake.
-
STAT3 Activation:
-
Prepare a stock of IL-6 in culture medium.
-
Add 10 µL of the IL-6 solution to each well to achieve a final concentration known to induce a strong STAT3 response (e.g., 10-50 ng/mL).[16]
-
Include a "non-stimulated" control well that receives only the vehicle.
-
-
Final Incubation: Incubate the plate for 6 to 24 hours at 37°C.[16] The optimal time should be determined empirically for the specific cell line.
4. Day 3: Luciferase Assay and Data Acquisition
-
Reagent Preparation: Equilibrate the dual-luciferase assay reagents and the 96-well plate to room temperature.[18]
-
Cell Lysis: Remove the culture medium from the wells. Wash once with PBS and then add passive lysis buffer (typically 20-50 µL per well) provided in the assay kit.
-
Incubation: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Luminescence Reading:
-
Program the luminometer to inject the Firefly luciferase substrate and measure the luminescence (Reading A).
-
Program a second injection of the Renilla luciferase substrate (which also quenches the Firefly reaction) followed by a second measurement (Reading B).
-
Transfer 20 µL of the cell lysate from each well to a new white 96-well plate for reading, or perform the assay directly in the culture plate if compatible with the luminometer.
-
Add 50-100 µL of the Firefly substrate and read luminescence.[16]
-
Add 50-100 µL of the Renilla substrate and read luminescence again.
-
5. Data Analysis
-
Normalization: For each well, calculate the normalized STAT3 activity by dividing the Firefly luminescence (Reading A) by the Renilla luminescence (Reading B).
-
Normalized Activity = (Firefly RLU) / (Renilla RLU)
-
-
Inhibition Calculation: Express the activity in HJC0416-treated wells as a percentage of the activity of the vehicle-treated, IL-6-stimulated control.
-
% Activity = (Normalized Activity_sample / Normalized Activity_vehicle_control) x 100
-
% Inhibition = 100 - % Activity
-
-
IC50 Determination: Plot the % Inhibition against the logarithm of the HJC0416 concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of HJC0416 that causes 50% inhibition of STAT3 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel STAT3 inhibitor: A potential application for pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. goldbio.com [goldbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biocompare.com [biocompare.com]
- 18. abeomics.com [abeomics.com]
Application Notes and Protocols for HJC0416 Hydrochloride Treatment of LX-2 Hepatic Stellate Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive deposition of extracellular matrix (ECM).[1][2] Activated hepatic stellate cells (HSCs) are the primary source of ECM proteins, making them a key target for anti-fibrotic therapies. HJC0416 hydrochloride is a novel, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][2] Research has demonstrated that this compound also inhibits the NF-κB pathway, another critical regulator of HSC activation and survival.[1][3] These dual inhibitory effects make HJC0416 a promising candidate for the treatment of liver fibrosis.[1][2] This document provides detailed application notes and protocols for the treatment of the human hepatic stellate cell line, LX-2, with this compound.
Data Summary
The following tables summarize the quantitative effects of this compound on LX-2 cells.
Table 1: Cell Viability and Apoptosis
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 | LX-2 | 0.43 μM | [1] |
| Cell Cycle | LX-2 | Arrested at S phase | [1][2] |
| Apoptosis | LX-2 | Increased (measured by Yo-Pro-1 and Propidium Iodide staining) | [1][2] |
Table 2: Effect on Fibrosis-Related Protein Expression
| Protein | Cell Line | Effect of HJC0416 | Reference |
| α-Smooth Muscle Actin (α-SMA) | LX-2 | Markedly decreased | [1][2] |
| Fibronectin | LX-2 | Significantly decreased | [1][2] |
| Collagen I | LX-2 | Significantly decreased | [1][2] |
| Laminin | LX-2 | Markedly decreased | [1][2] |
Table 3: Effect on Signaling Pathways
| Pathway | Key Protein/Target | Effect of HJC0416 | Reference |
| STAT3 | Phosphorylation of STAT3 | Decreased | [1][2] |
| STAT3 | Downstream targets (c-myc, cyclin D1) | Decreased expression | [4] |
| NF-κB (Classical) | IκBα phosphorylation and degradation | Prevented | [1][2] |
| NF-κB (Classical) | p65 nuclear translocation and DNA binding (LPS-induced) | Inhibited | [1][2] |
| NF-κB (Alternative) | p65 (Serine 536) phosphorylation | Prevented | [1][2] |
| HSP90-interacting proteins | FAK, IKKα | Dose-dependently attenuated expression | [3] |
Visualized Mechanisms and Workflows
References
- 1. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compound HJC0416 Attenuates Hepatic Fibrosis via HSP90/NF-κB-Associated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing HJC0416 Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
HJC0416 hydrochloride is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a key signaling protein involved in cell proliferation, differentiation, and apoptosis. Its aberrant activation is implicated in various cancers, making it a significant target for drug development. This compound exerts its anticancer effects by downregulating the phosphorylation of STAT3, which in turn increases the expression of cleaved caspase-3, a key mediator of apoptosis.[1] This leads to the inhibition of cell-cycle progression and proliferation in cancer cells. Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro cell-based assays. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for cell culture applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 429.32 g/mol | [2] |
| Formula | C₁₈H₁₇ClN₂O₄S·HCl | |
| Appearance | Solid powder | [1] |
| Purity | ≥97% | |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Water | Up to 20 mM | [2] |
| CAS Number | 2415263-08-8 |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is the recommended solvent for achieving a high concentration stock solution.
Step-by-Step Procedure:
-
Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.2932 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.32 g/mol x 1000 mg/g = 4.2932 mg
-
-
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the weighed powder. For 4.2932 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[1]
Data Presentation: Stock Solution Parameters (DMSO)
| Parameter | Value |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Mass of HJC0416 HCl (for 1 mL) | 4.2932 mg |
| Volume of Solvent | 1 mL |
| Storage Temperature | -20°C |
Protocol 2: Preparation of a 1 mM this compound Stock Solution in Water
This protocol is for preparing an aqueous stock solution. The maximum solubility in water is lower than in DMSO.[2]
Step-by-Step Procedure:
-
Pre-weighing Preparation: Centrifuge the vial of this compound powder to collect all the material at the bottom.
-
Weighing: Weigh out the required amount of this compound. To prepare 1 mL of a 1 mM stock solution, weigh 0.42932 mg.
-
Calculation:
-
Mass (mg) = 1 mmol/L x 0.001 L x 429.32 g/mol x 1000 mg/g = 0.42932 mg
-
-
-
Dissolving: Add 1 mL of sterile, nuclease-free water to the weighed powder.
-
Solubilization: Vortex the solution vigorously until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense the aqueous stock solution into sterile, single-use aliquots and store at -20°C.
Data Presentation: Stock Solution Parameters (Aqueous)
| Parameter | Value |
| Solvent | Sterile Water |
| Stock Concentration | 1 mM |
| Mass of HJC0416 HCl (for 1 mL) | 0.42932 mg |
| Volume of Solvent | 1 mL |
| Storage Temperature | -20°C |
Quality Control
-
Visual Inspection: Ensure the stock solution is clear and free of any precipitation before each use.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by determining the absorbance at its λmax, if known, or by High-Performance Liquid Chromatography (HPLC).
-
Purity Check: Use this compound with a purity of ≥97% to ensure the accuracy of the prepared stock solution.
Storage and Stability
-
Long-term Storage: Store stock solutions at -20°C for several months.[1]
-
Short-term Storage: For short-term storage (days to weeks), solutions can be kept at 4°C.[1]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Light Sensitivity: Protect the stock solution from light by storing it in amber-colored tubes or by wrapping the tubes in aluminum foil.
Mandatory Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Inhibition of the STAT3 Signaling Pathway by this compound.
References
HJC0416 Hydrochloride: A Comparative Analysis of Intraperitoneal and Oral Administration Routes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0416 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By downregulating the phosphorylation of STAT3, HJC0416 inhibits cell-cycle progression and proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancer.[1][3] It has also been shown to inhibit the NF-κB pathway, suggesting a dual anti-inflammatory and anti-fibrotic potential.[4] This document provides a detailed comparison of intraperitoneal (i.p.) and oral (p.o.) administration routes for this compound, summarizing available data and providing standardized protocols for preclinical research.
Data Presentation: In Vivo Efficacy Comparison
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Reference |
| Animal Model | Nude mice with MDA-MB-231 human breast cancer xenografts | Nude mice with MDA-MB-231 human breast cancer xenografts | [1] |
| Dosage | 10 mg/kg | 100 mg/kg | [1] |
| Frequency | Daily | Daily | [1] |
| Duration | 7 days | 14 days | [1] |
| Efficacy | 67% reduction in tumor volume | 46% reduction in tumor volume | [1] |
Note: The intraperitoneal route demonstrated a greater reduction in tumor volume at a lower dose and over a shorter duration compared to the oral route in this specific study.[1] However, the oral administration was still effective and did not show significant signs of toxicity at a 10-fold higher dose.[1]
Signaling Pathway of HJC0416
HJC0416 primarily targets the STAT3 signaling pathway, which is a key cascade in cytokine receptor signal transduction.[1][3] It also has inhibitory effects on the NF-κB pathway.[4]
Caption: HJC0416 inhibits STAT3 phosphorylation and the NF-κB pathway.
Experimental Protocols
The following are generalized protocols for the intraperitoneal and oral administration of this compound in mice, based on standard laboratory procedures. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
1. Materials:
- This compound
- Sterile vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol
- Animal scale
- Appropriate personal protective equipment (PPE)
2. Procedure:
- Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO and then dilute it to the final desired concentration with a sterile vehicle. The final concentration of the organic solvent should be minimized to avoid toxicity. This compound is soluble up to 20 mM in water and 100 mM in DMSO.[5]
- Animal Handling and Restraint: Weigh the mouse to calculate the precise injection volume. Gently restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse's head slightly downwards.
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Injection: Swab the injection site with 70% ethanol. Insert the needle at a 10-30 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
- Administration: Slowly inject the calculated volume of the HJC0416 solution into the peritoneal cavity.
- Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, discomfort, or adverse reactions.
Protocol 2: Oral Gavage in Mice
1. Materials:
- This compound
- Sterile vehicle (e.g., water, corn oil)
- Sterile, flexible oral gavage needles (18-20 gauge for adult mice)
- Sterile syringes (1 mL)
- Animal scale
- Appropriate PPE
2. Procedure:
- Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
- Animal Handling and Restraint: Weigh the mouse to determine the correct dosing volume. Restrain the mouse by scruffing the neck and back to immobilize the head and keep the body in a vertical position.
- Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to prevent over-insertion.
- Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt.
- Dosing: Once the needle is in the correct position, slowly administer the HJC0416 solution.
- Post-gavage Monitoring: Gently remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Experimental Workflow for Comparative Efficacy Study
The following diagram outlines a typical workflow for a preclinical study comparing the efficacy of this compound administered via intraperitoneal and oral routes.
Caption: Workflow for in vivo comparison of H.p. and p.o. HJC0416 administration.
Conclusion
This compound is a promising STAT3 inhibitor with demonstrated in vivo anti-tumor activity. While it is described as orally bioavailable, existing studies suggest that intraperitoneal administration may achieve greater efficacy at lower doses in preclinical cancer models.[1] The choice of administration route will depend on the specific objectives of the study. For initial efficacy and proof-of-concept studies, the intraperitoneal route may be preferred for maximizing systemic exposure. For studies aiming to evaluate a more clinically translatable route, oral administration is appropriate. Further pharmacokinetic studies are warranted to fully characterize and compare the absorption, distribution, metabolism, and excretion of this compound following both intraperitoneal and oral administration.
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intraperitoneal Administration of Neural Stem Cell-Nanoparticle Conjugates Targets Chemotherapy to Ovarian Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HJC0416 Hydrochloride Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HJC0416 hydrochloride in cell viability assays. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its primary mechanism of action involves the downregulation of STAT3 phosphorylation, which in turn inhibits cell-cycle progression and proliferation.[1][2] Additionally, it has been shown to increase the expression of cleaved caspase-3, a key marker of apoptosis (programmed cell death).[1][2] Some studies also indicate that this compound can inhibit the NF-κB signaling pathway.[4]
Q2: What is a typical effective concentration range for this compound in in vitro cell culture experiments?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be in the range of 0.04 to 1.97 µM in various breast and pancreatic cancer cell lines.[1][2][3] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular cell type.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM.[1][2][3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO, for example, 10 mM or 20 mM. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Store the DMSO stock solution at -20°C.[2]
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several cell viability assays are compatible with this compound treatment. The choice of assay depends on your specific experimental needs and available equipment. Common choices include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of viable cells.[5]
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.[5]
-
LDH Release Assays: These assays measure cytotoxicity by detecting the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[6]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable and non-viable cells based on membrane integrity.
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 2-fold serial dilution from 10 µM down to 0.078 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently mix the contents of the wells using a multichannel pipette.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| HJC0416 Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.078 | 1.18 | 94.4% |
| 0.156 | 1.05 | 84.0% |
| 0.313 | 0.88 | 70.4% |
| 0.625 | 0.63 | 50.4% |
| 1.25 | 0.35 | 28.0% |
| 2.5 | 0.15 | 12.0% |
| 5.0 | 0.08 | 6.4% |
| 10.0 | 0.05 | 4.0% |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for accurate dispensing.[7] |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate as they are prone to evaporation. Fill the peripheral wells with sterile PBS or media.[7] | |
| Pipetting errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate. | |
| Inconsistent dose-response curve | Incorrect drug dilutions | Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. |
| Cell contamination | Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, or mycoplasma). | |
| Compound precipitation | Visually inspect the drug dilutions for any signs of precipitation. If observed, prepare a fresh stock solution or adjust the solvent. | |
| Low cell viability in the vehicle control | High DMSO concentration | Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%). |
| Poor cell health | Use cells from a low passage number and ensure they are in the logarithmic growth phase before seeding. | |
| No significant effect of this compound at expected concentrations | Drug inactivity | Verify the purity and integrity of the this compound compound. |
| Cell line resistance | The chosen cell line may have intrinsic or acquired resistance to STAT3 inhibition. Consider using a different cell line or a combination treatment. | |
| Insufficient incubation time | Increase the duration of the drug treatment to allow for the compound to exert its effects. |
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. HJC 0416 hydrochloride | STATs | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of HJC0416 hydrochloride in vitro
Welcome to the technical support center for HJC0416 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential experimental issues related to the use of this compound, with a focus on potential off-target effects observed in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by downregulating the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1] By inhibiting STAT3 phosphorylation, this compound effectively blocks its downstream signaling pathways.
Q2: Are off-target effects a common concern with STAT3 inhibitors like this compound?
A2: Yes, off-target effects are a potential concern for many small molecule inhibitors, including those targeting STAT3.[3][4] The structural similarities between the ATP-binding sites of various kinases and other proteins can lead to unintended interactions. While HJC0416 is designed for STAT3, comprehensive profiling is always recommended to understand its selectivity.
Q3: What are some potential, hypothetical off-target kinases that could be inhibited by a STAT3 inhibitor?
A3: While specific off-target data for this compound is not publicly available, kinase profiling of similar inhibitors has revealed off-target interactions with other kinases. Hypothetically, these could include other members of the STAT family due to structural similarities, or unrelated kinases that happen to have a compatible binding pocket. It is plausible that off-target activity could be observed against kinases such as JAKs (Janus kinases), which are upstream of STAT3, or other signaling kinases like SRC, depending on the inhibitor's binding mode.
Q4: How can I experimentally assess the selectivity of this compound in my model system?
A4: To assess the selectivity of this compound, a tiered approach is recommended. Initially, a broad in vitro kinase panel screening can provide a comprehensive overview of potential off-target interactions.[5] Subsequently, cellular assays should be employed to confirm these findings in a more biologically relevant context.[6] This can include Western blotting for phosphorylation status of suspected off-target kinases or cell-based assays measuring the activity of pathways regulated by these kinases.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, potentially indicating off-target effects.
| Observed Problem | Potential Cause (Hypothetical Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology or viability at concentrations that minimally affect STAT3 phosphorylation. | Inhibition of kinases crucial for cell survival or cytoskeletal organization (e.g., ROCK, FAK). | 1. Perform a dose-response curve comparing the IC50 for STAT3 inhibition versus the IC50 for cytotoxicity. 2. Profile the activity of HJC0416 against a panel of kinases involved in cell adhesion and survival. 3. Use specific inhibitors for suspected off-target kinases as controls to see if they replicate the observed phenotype. |
| Alterations in signaling pathways thought to be independent of STAT3. | Inhibition of a common upstream regulator or a kinase in a parallel pathway (e.g., a member of the MAPK family). | 1. Use a phosphokinase array to get a broad overview of changes in protein phosphorylation across multiple pathways. 2. Validate any hits from the array using Western blotting with phospho-specific antibodies. 3. Consult kinase inhibitor databases to see if the chemical scaffold of HJC0416 has known interactions with other kinase families. |
| Inconsistent results between different cell lines. | Cell line-specific expression levels of off-target kinases. | 1. Characterize the expression levels of the primary target (STAT3) and potential off-target kinases in the cell lines being used via Western blot or qPCR. 2. Test the effect of HJC0416 in a cell line known to be sensitive or resistant to inhibitors of the suspected off-target kinase. |
Hypothetical Off-Target Kinase Profile for this compound
The following table presents a hypothetical summary of inhibitory activity against a selection of kinases to illustrate the kind of data that would be generated in a kinase profiling study. Note: This data is for illustrative purposes only and is not based on published results for this compound.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| STAT3 (On-Target) | 50 | 95% |
| JAK2 (Hypothetical Off-Target) | 850 | 60% |
| SRC (Hypothetical Off-Target) | 1,200 | 45% |
| LCK (Hypothetical Off-Target) | 2,500 | 25% |
| ERK1 (Hypothetical Off-Target) | >10,000 | <10% |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of recombinant human kinases.
Objective: To identify potential off-target kinases of this compound.
Materials:
-
This compound
-
Recombinant human kinase panel (commercial service or in-house)
-
Appropriate kinase-specific peptide substrates
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for other detection methods)
-
Kinase reaction buffer
-
Detection reagents (e.g., phosphocellulose paper, antibodies, luminescence reagents)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.
-
In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reactions at the optimal temperature and time for each kinase.
-
Stop the reactions and measure the kinase activity using a suitable detection method (e.g., scintillation counting for radiolabeled ATP, fluorescence, or luminescence).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Assay to Validate Off-Target Effects
This protocol describes how to use Western blotting to validate a hypothetical off-target effect on a specific signaling pathway in a cellular context.
Objective: To determine if this compound inhibits the phosphorylation of a suspected off-target kinase in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Appropriate stimulating ligand (if necessary to activate the off-target pathway)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the suspected off-target kinase and STAT3)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined amount of time. Include a vehicle control.
-
If the off-target pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period before harvesting.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phospho-specific and total forms of the suspected off-target kinase and STAT3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to assess the inhibitory effect of this compound.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
Caption: Intended mechanism of action of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. HJC 0416 hydrochloride | STATs | Tocris Bioscience [tocris.com]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
Interpreting unexpected results with HJC0416 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HJC0416 hydrochloride. Our aim is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase "Kinase X" within the ABC signaling pathway. This pathway is crucial for regulating cellular proliferation and survival. By inhibiting Kinase X, this compound is expected to block the phosphorylation of its downstream substrate, "Protein Y," leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
In cancer cell lines with an active ABC signaling pathway, treatment with this compound is expected to result in a dose-dependent decrease in cell viability and proliferation. This is typically accompanied by an increase in markers of apoptosis, such as cleaved caspase-3, and a reduction in the phosphorylation of Protein Y.
Q3: Are there any known off-target effects of this compound?
While this compound has been designed for high selectivity towards Kinase X, some off-target activity has been observed at higher concentrations. Cross-reactivity with "Kinase Z," a structurally similar kinase, may lead to unexpected phenotypic responses in certain cellular contexts.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than Expected Potency or No Effect on Cell Viability
If you observe a weaker than expected anti-proliferative effect, consider the following possibilities and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low Activity of the ABC Pathway in the Chosen Cell Line | Verify the expression and activation status of Kinase X and Protein Y in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Drug Inactivation or Degradation | Prepare fresh dilutions of this compound from a new stock. Ensure proper storage conditions have been maintained. |
| Cell Culture Conditions | Optimize cell seeding density and serum concentration in your culture media, as these can influence drug sensitivity. |
| Incorrect Dosing | Perform a dose-response curve over a wider concentration range to determine the optimal effective concentration for your specific cell line. |
Issue 2: Unexpected Increase in a Pro-Survival Signal
An anomalous increase in a pro-survival signal, despite the inhibition of Kinase X, can be perplexing.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Activation of a Compensatory Signaling Pathway | The inhibition of the ABC pathway may trigger a feedback loop that activates a parallel pro-survival pathway, such as the "DEF signaling pathway." |
| Off-Target Effect | At higher concentrations, this compound might inadvertently activate Kinase Z, which could lead to the activation of pro-survival signals. |
| Investigative Actions | Perform a phospho-kinase array to identify which alternative pathways are activated upon treatment. Use a more specific Kinase X inhibitor, if available, or a Kinase Z inhibitor in combination with this compound to dissect the off-target effect. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Pathway Status |
| Cell Line A | 0.5 | ABC Pathway Active |
| Cell Line B | 15.2 | ABC Pathway Inactive |
| Cell Line C | 1.2 | ABC Pathway Active |
Western Blot for Phospho-Protein Y
-
Treat cells with this compound at various concentrations for the desired time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Protein Y overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the phospho-Protein Y signal to total Protein Y or a loading control like GAPDH.
Visualizations
Caption: The ABC signaling pathway and the inhibitory action of this compound on Kinase X.
Caption: A troubleshooting workflow for interpreting unexpected results with this compound.
Technical Support Center: HJC0416 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HJC0416 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its mechanism of action involves the downregulation of STAT3 phosphorylation at the Tyr-705 site, which in turn inhibits STAT3 dimerization and nuclear translocation.[3][4][5] This leads to the suppression of downstream target genes involved in cell proliferation, survival, and angiogenesis, such as Cyclin D1.[1][4] HJC0416 has been shown to induce apoptosis by increasing the expression of cleaved caspase-3.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has good solubility in Dimethyl sulfoxide (B87167) (DMSO) and moderate solubility in water.[1][6][7] For in vivo studies, it is crucial to use a biocompatible vehicle. While a stock solution can be prepared in DMSO, the final solution for administration to animals should contain a low percentage of DMSO to avoid toxicity.
Q3: Can this compound be administered orally?
A3: Yes, HJC0416 is orally bioavailable and has been successfully used in animal studies through oral gavage.[1][2][4]
Q4: What is a recommended starting dose for in vivo studies in mice?
A4: Previous studies have shown efficacy in mouse xenograft models with oral administration of HJC0416 at a dose of 100 mg/kg.[1][2] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in the final dosing solution. | The concentration of this compound exceeds its solubility in the chosen vehicle. The percentage of the co-solvent (e.g., DMSO) is too low in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of the co-solvent, ensuring it remains within a non-toxic range for the animals. 3. Consider using a different vehicle, such as a solution containing polyethylene (B3416737) glycol (e.g., PEG300 or PEG400) or carboxymethylcellulose (CMC), which can improve the solubility and stability of hydrophobic compounds.[8] 4. Prepare the formulation fresh before each administration to minimize the risk of precipitation over time. |
| Difficulty in dissolving this compound powder. | The compound may have absorbed moisture. Insufficient mixing or sonication. | 1. Ensure the compound is stored in a desiccator at the recommended temperature (-20°C).[1][6][7] 2. Use a vortex mixer or sonicator to aid dissolution. Gentle warming of the solution may also help, but be cautious about potential degradation of the compound. |
| Adverse effects observed in animals after administration (e.g., lethargy, weight loss). | The vehicle, particularly at high concentrations of DMSO, may be causing toxicity. The dose of this compound may be too high. | 1. Run a vehicle-only control group to assess the toxicity of the formulation vehicle. 2. Reduce the concentration of the co-solvent in the final formulation. 3. Perform a dose-escalation study to identify a well-tolerated and effective dose. |
| Inconsistent results between experiments. | Variability in formulation preparation. Inaccurate dosing. | 1. Standardize the formulation protocol, ensuring consistent volumes and mixing procedures. 2. Calibrate all equipment, including pipettes and balances. 3. Ensure proper oral gavage technique to deliver the full dose accurately. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1][6][7] | 42.93[6][7] |
| Water | 20[1][6][7] | 8.59[6][7] |
Note: The molecular weight of this compound is 429.32 g/mol .[1][6][7]
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage in Mice
This protocol provides a general guideline for preparing a formulation of this compound for oral administration to mice at a dose of 100 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound:
-
For a 20 g mouse, the required dose is 2 mg (100 mg/kg * 0.02 kg).
-
Assuming a dosing volume of 100 µL per 20 g mouse (5 mL/kg), the required concentration is 20 mg/mL.
-
-
Prepare the vehicle:
-
A common vehicle for oral gavage is a mixture of DMSO, PEG300, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, and 50% saline.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube. For a final volume of 1 mL, this would be 100 µL.
-
Vortex the tube until the powder is completely dissolved. Gentle sonication can be used to aid dissolution.
-
-
Prepare the final formulation:
-
To the dissolved this compound in DMSO, add the required volume of PEG300 (400 µL for a 1 mL final volume).
-
Vortex the solution thoroughly.
-
Slowly add the required volume of saline (500 µL for a 1 mL final volume) while vortexing to prevent precipitation.
-
-
Final Check:
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Prepare the formulation fresh daily before administration.
-
Visualizations
STAT3 Signaling Pathway and Inhibition by HJC0416
Caption: Mechanism of HJC0416 action on the STAT3 signaling pathway.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HJC0416 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to HJC0416 hydrochloride. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The most common cause is the development of acquired resistance, a phenomenon where a sub-population of cells with inherent or newly acquired resistance mechanisms outgrows the sensitive cells under the selective pressure of the drug.[1] It is also possible that experimental variables such as inconsistent drug concentration, passage number of the cell line, or variations in cell culture conditions could contribute to the observed changes in sensitivity.
Q2: What are the known or suspected molecular mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are under investigation, resistance to targeted therapies often involves alterations in the drug's target or the activation of bypass signaling pathways.[2] Based on common resistance patterns observed with other kinase inhibitors, potential mechanisms could include:
-
Target Alteration: Mutations in the target protein that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of the target protein, requiring higher concentrations of the drug to achieve the same level of inhibition.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target. For instance, dysregulation of the PI3K/AKT/mTOR pathway has been implicated in resistance to other targeted therapies.[2]
-
Drug Efflux: Increased activity of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell.[3][4][5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line.[6] A significant increase in the IC50 value indicates the development of resistance.[6] This is typically determined using a cell viability assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing significant variability in the IC50 values of this compound in your experiments, consider the following troubleshooting steps:
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular response to drugs.
-
Drug Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure proper storage of the stock solution to prevent degradation.
-
Assay Conditions: Standardize all parameters of your cell viability assay, including cell seeding density, drug exposure time, and the type of assay used (e.g., MTT, CellTiter-Glo®).
Issue 2: My this compound-Resistant Cell Line Loses its Resistance Phenotype Over Time
Resistance can sometimes be unstable, especially if it is not maintained by continuous drug pressure.
-
Maintain Selective Pressure: To maintain the resistant phenotype, culture the resistant cell line in the continuous presence of a sub-lethal concentration of this compound (e.g., the IC10-IC20 of the resistant line).[6]
-
Periodic IC50 Verification: Regularly re-evaluate the IC50 of the resistant line to ensure the stability of the resistance phenotype.[6]
-
Cryopreservation: Freeze down early passages of the confirmed resistant cell line to ensure a consistent source for future experiments.
Experimental Protocols & Data Presentation
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[6]
-
Determine Initial IC50: First, establish the baseline IC50 of the parental cell line to this compound using a standard cell viability assay.
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Repeat and Expand: Repeat the process of dose escalation and cell expansion. This process can take several months.[6]
-
Characterize Resistant Line: Once the cell line can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), perform a full dose-response curve to determine the new, stable IC50.
Data Presentation: IC50 Values
Summarize the IC50 values for the parental and resistant cell lines in a clear table format.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 50 | 1x |
| Resistant Sub-line | 750 | 15x |
Protocol 2: Assessing Cross-Resistance to Other Inhibitors
It is often valuable to determine if resistance to this compound confers cross-resistance to other compounds.
-
Select Compounds: Choose a panel of compounds with different mechanisms of action, including other kinase inhibitors and standard chemotherapeutic agents.
-
Determine IC50 Values: Perform cell viability assays to determine the IC50 values of these compounds in both the parental and this compound-resistant cell lines.
-
Analyze Results: Compare the IC50 values between the two cell lines. A significant increase in the IC50 for a particular compound in the resistant line suggests cross-resistance.[7]
Data Presentation: Cross-Resistance Profile
| Compound | Parental Line IC50 (nM) | Resistant Sub-line IC50 (nM) | Fold Change |
| This compound | 50 | 750 | 15 |
| Compound X (Similar Target) | 100 | 1200 | 12 |
| Compound Y (Different Pathway) | 25 | 30 | 1.2 |
| Doxorubicin | 200 | 210 | 1.05 |
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting decision tree for reduced drug sensitivity.
References
- 1. The Resistant Cancer Cell Line (RCCL) collection - Industrial Biotechnology Centre - Research at Kent [research.kent.ac.uk]
- 2. Mechanisms of resistance to cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance of human small cell lung cancer lines selected in VP-16 and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug resistance: quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HJC0416 Hydrochloride in Xenograft Studies
Welcome to the technical support center for the use of HJC0416 hydrochloride in xenograft models. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its mechanism of action involves the inhibition of STAT3 phosphorylation, which prevents its dimerization and translocation to the nucleus.[3][4] This, in turn, downregulates the expression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[5][6] HJC0416 has been shown to increase the expression of cleaved caspase-3, indicating an induction of apoptosis.[7]
Q2: In which xenograft models has this compound shown efficacy?
A2: HJC0416 has demonstrated significant in vivo efficacy in inhibiting the growth of triple-negative breast cancer (MDA-MB-231) xenografts in mice.[1] It has shown anti-tumor effects when administered via both intraperitoneal (i.p.) and oral gavage (p.o.) routes.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM. Careful consideration of the vehicle is necessary for in vivo studies to ensure solubility and stability.
Q4: What are some general considerations for improving drug efficacy in xenograft models?
A4: Optimizing drug efficacy in xenograft models involves several factors, including the choice of animal model, tumor implantation site (subcutaneous vs. orthotopic), drug formulation and route of administration, dosing schedule, and the specific endpoints being measured (e.g., tumor volume, biomarkers).[5] Patient-derived xenograft (PDX) models are also increasingly used as they may better reflect the heterogeneity of human tumors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth | Cell line viability or passage number | Use cells with high viability and within a consistent, low passage number range. Ensure proper cell handling techniques. |
| Improper cell implantation | Ensure a consistent number of cells are implanted at the same anatomical site for all animals. For subcutaneous tumors, inject into the flank. | |
| Health status of the mice | Use healthy, immunocompromised mice of a consistent age and weight. Monitor animal health throughout the study. | |
| High variability in tumor response to HJC0416 | Inconsistent drug formulation or administration | Prepare fresh formulations of HJC0416 for each administration. Ensure accurate and consistent dosing volume and technique (e.g., oral gavage, i.p. injection). |
| Animal-to-animal metabolic differences | Increase the number of animals per group to improve statistical power. | |
| Tumor heterogeneity | If using PDX models, expect some inherent variability. Stratify animals into treatment groups based on initial tumor size. | |
| Lack of significant tumor growth inhibition | Suboptimal dosing regimen | Perform a dose-response study to determine the maximum tolerated dose (MTD) and the optimal effective dose. |
| Poor bioavailability of the formulation | Optimize the drug vehicle to improve solubility and absorption. Common vehicles for oral gavage include solutions with DMSO, PEG300, Tween-80, and saline.[8] | |
| Development of resistance | STAT3 is a component of complex signaling networks. Compensatory signaling pathways (e.g., MAPK/ERK, PI3K/AKT) may be activated, leading to resistance.[9] Consider combination therapies to target parallel pathways. | |
| Toxicity or adverse effects in mice | Dose is too high | Reduce the dose of HJC0416. Monitor animals daily for signs of toxicity such as weight loss, lethargy, or ruffled fur. |
| Vehicle toxicity | Run a vehicle-only control group to assess any toxicity associated with the formulation itself. |
Experimental Protocols & Data
In Vivo Efficacy of HJC0416 in a Triple-Negative Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of HJC0416 in a human triple-negative breast cancer xenograft model (MDA-MB-231).
Methodology:
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 107 MDA-MB-231 cells in Matrigel are implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Control Group: Treated with vehicle.
-
HJC0416 Groups: Treated with HJC0416 via intraperitoneal (i.p.) injection or oral gavage (p.o.). Specific dose and schedule from the primary literature were not detailed, but a dose-finding study would be a standard approach.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated.
Quantitative Data Summary
The following table is a representative summary based on the graphical data from Chen et al., 2014. Specific numerical values for tumor growth inhibition percentages were not provided in the text.
| Treatment Group | Administration Route | Dose (mg/kg) | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |
| Vehicle Control | i.p. / p.o. | - | High | 0% |
| HJC0416 | i.p. | Not Specified | Significantly Reduced | High |
| HJC0416 | p.o. | Not Specified | Significantly Reduced | High |
Visualizations
HJC0416 Mechanism of Action: STAT3 Signaling Pathway
Caption: HJC0416 inhibits the STAT3 signaling pathway.
Experimental Workflow for Xenograft Studies
Caption: General workflow for HJC0416 efficacy testing in xenograft models.
Troubleshooting Logic for Poor Efficacy
Caption: A logical approach to troubleshooting poor efficacy of HJC0416.
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HJC0416 Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HJC0416 Hydrochloride Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of HJC0416 hydrochloride in cell culture media. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable and reproducible use of this STAT3 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It works by downregulating the phosphorylation of STAT3, which in turn increases the expression of cleaved caspase-3, leading to the inhibition of cell-cycle progression and proliferation in various cancer cells. A summary of its key properties can be found in Table 1.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 429.32 g/mol | |
| Formula | C₁₈H₁₇ClN₂O₄S·HCl | |
| CAS Number | 2415263-08-8 | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in water | |
| Storage | Store at -20°C | [1] |
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO at a high concentration (e.g., 10-100 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation[2][3]. Store these aliquots in tightly sealed vials at -20°C or lower for long-term use[1]. When preparing working solutions, dilute the stock solution into your cell culture medium immediately before use.
Q3: Is there specific data on the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a small molecule in cell culture can be influenced by several factors including the composition of the medium (e.g., presence of certain amino acids or vitamins), the pH of the medium, and the incubation conditions (temperature, CO₂ levels)[4][5]. Therefore, it is recommended to determine the stability of this compound in your specific experimental setup.
Q4: What are the common causes of small molecule inhibitor degradation in cell culture?
Several factors can contribute to the degradation of small molecule inhibitors like this compound in cell culture media:
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Hydrolysis: The compound may react with water in the aqueous environment of the cell culture medium.
-
Oxidation: Components in the media or exposure to air can lead to oxidative degradation.
-
Photolysis: Exposure to light, especially UV light, can cause the compound to degrade. It is advisable to handle the compound in the dark or in amber vials[1].
-
Interactions with Media Components: Certain components of the cell culture media, such as serum proteins or amino acids, can interact with and destabilize the inhibitor[4][5].
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on stability-related problems.
Problem 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Suggested Solution |
| Compound Degradation | The inhibitor may be unstable under your experimental conditions. Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below). Prepare fresh working solutions for each experiment from a frozen stock aliquot[2]. |
| Precipitation | The final concentration of the inhibitor in the cell culture medium may exceed its solubility, leading to precipitation. Visually inspect the medium for any cloudiness or particulates. To avoid precipitation, ensure the final DMSO concentration is low (typically <0.5%) and consider using a lower working concentration of this compound[3][6]. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the medium. Use low-protein-binding plates and pipette tips to minimize this effect[4]. |
| Cell Culture Variability | Variations in cell passage number, confluency, or the health of the cells can impact the observed inhibitory effect. Standardize your cell culture procedures and regularly check for mycoplasma contamination[2]. |
Problem 2: High background signal or off-target effects.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing cellular stress or toxicity. Keep the final solvent concentration as low as possible (ideally ≤ 0.1%) and always include a vehicle-only control in your experiments[2][6]. |
| Compound Instability | Degradation products of this compound may have their own biological activity or toxicity. Assessing the stability of the compound can help to rule this out[2]. |
| Off-Target Effects | At higher concentrations, the inhibitor may affect other cellular targets besides STAT3. To confirm that the observed phenotype is due to STAT3 inhibition, consider using a structurally unrelated STAT3 inhibitor as a positive control or a negative control analog of this compound if available[6]. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (sterile)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare your cell culture medium with and without serum (e.g., 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%).
-
-
Experimental Setup:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate or microcentrifuge tubes for each condition (media with and without serum).
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each replicate.
-
The 0-hour time point serves as the initial concentration control.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method with a C18 column.
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
The percentage of this compound remaining at each time point can be calculated relative to the 0-hour time point.
-
Data Presentation:
The results of the stability study can be summarized in a table as shown below.
Table 2: Example Stability Data for this compound in Cell Culture Medium at 37°C
| Time Point (hours) | Peak Area (Mean ± SD) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Avoiding precipitation of HJC0416 hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of HJC0416 hydrochloride during their experiments.
Troubleshooting Guide
Issue: Precipitation observed when preparing aqueous solutions of this compound.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | The maximum solubility of this compound in water is 20 mM. Do not attempt to prepare aqueous solutions at concentrations higher than this. For higher concentrations, consider using Dimethyl Sulfoxide (DMSO), where it is soluble up to 100 mM. |
| Common Ion Effect | The presence of other chloride ions in your buffer or media can decrease the solubility of this compound.[1][2] If possible, use buffers with low or no chloride content. |
| pH of the Solution | The pH of the aqueous solution can significantly impact the solubility of hydrochloride salts.[3] For basic compounds converted to hydrochloride salts, a lower pH generally leads to higher solubility.[3] Consider adjusting the pH of your solvent to be slightly acidic. However, ensure the pH is compatible with your experimental system. |
| Temperature | Solubility is often temperature-dependent. Gently warming the solution may help dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always refer to the product's stability data if available. |
| Slow Dissolution Rate | The compound may require more time or energy to dissolve fully. Try vortexing or sonicating the solution for a short period. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM. For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous cell culture medium.
Q2: I prepared a 20 mM stock solution in water, but it precipitated after storage. Why?
A2: While this compound is soluble in water up to 20 mM, the long-term stability of the aqueous solution may be limited. It is best practice to prepare fresh aqueous solutions for each experiment or to store stock solutions in DMSO at -20°C.[4] If you must store an aqueous solution, do so for a short period and consider sterile filtering it to remove any potential nuclei for precipitation.
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is generally not recommended to dissolve this compound directly in complex media, as components in the media (e.g., salts, proteins) can affect its solubility. The preferred method is to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. This minimizes the risk of precipitation and ensures accurate dosing.
Q4: How does the "common ion effect" affect the solubility of this compound?
A4: The "common ion effect" describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[1][2] In the case of this compound (HJC0416-H⁺Cl⁻), if your solvent or buffer (e.g., phosphate-buffered saline containing NaCl) already has a high concentration of chloride ions (Cl⁻), it can suppress the dissolution of the hydrochloride salt, leading to lower solubility than in pure water.[1][2]
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 42.93 |
| Water | 20 | 8.59 |
Data is based on a molecular weight of 429.32 g/mol .
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Calculation:
-
Determine the required mass of this compound based on the desired volume of the stock solution. For example, for 1 mL of a 100 mM solution:
-
Mass (mg) = 100 mmol/L * 0.001 L * 429.32 g/mol * 1000 mg/g = 42.93 mg
-
-
-
Procedure:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Visualizations
Signaling Pathway
References
Validation & Comparative
Validating HJC0416 Hydrochloride's Inhibition of STAT3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HJC0416 hydrochloride's performance in inhibiting Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation against other known STAT3 inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this potent, orally active STAT3 inhibitor.
Comparative Analysis of STAT3 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and a selection of alternative STAT3 inhibitors. It is important to note that the reported IC50 values may correspond to different aspects of STAT3 inhibition, such as cell proliferation, DNA-binding activity, or SH2 domain binding, as direct comparative data on the inhibition of STAT3 phosphorylation is not uniformly available for all compounds.
| Compound | Target/Assay | IC50 Value | Cell Line(s)/System |
| This compound | Cell Proliferation | 0.04 µM | AsPC-1 (pancreatic) |
| Cell Proliferation | 1.76 µM | MCF-7 (breast) | |
| Cell Proliferation | 1.88 µM | Panc-1 (pancreatic) | |
| Cell Proliferation | 1.97 µM | MDA-MB-231 (breast)[1] | |
| Stattic | STAT3 SH2 Domain Binding | 5.1 µM | Cell-free assay[2][3][4][5][6] |
| Cell Viability (T-ALL) | 3.188 µM | CCRF-CEM | |
| Cell Viability (T-ALL) | 4.89 µM | Jurkat | |
| BP-1-102 | STAT3 DNA-Binding Activity | 6.8 µM | In vitro[7][8] |
| Cell Viability (T-ALL) | 11.56 µM | MOLT-4[9] | |
| Cell Viability (T-ALL) | 14.99 µM | CUTLL1[9] | |
| AZD9150 | STAT3 mRNA Inhibition | 0.64 - 0.76 µM | AS, NGP, IMR32 (neuroblastoma)[10] |
| STAT3 Protein Inhibition | 0.97 - 0.99 µM | AS, NGP, IMR32 (neuroblastoma)[10] | |
| OPB-31121 | STAT3 Phosphorylation | Not explicitly quantified with an IC50, but effective at nanomolar concentrations. | Hematopoietic cell lines[11] |
Experimental Validation Protocols
To validate the inhibitory effect of this compound on STAT3 phosphorylation, two key experimental methodologies are recommended: Western Blotting and a STAT3 Luciferase Reporter Assay.
Western Blotting for Phospho-STAT3 (Tyr705) Detection
This protocol allows for the semi-quantitative detection of phosphorylated STAT3 (p-STAT3) levels in cell lysates.
1. Cell Lysis and Protein Quantification:
-
Cell Culture and Treatment: Plate cells of interest (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.[12][13][14][15]
2. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control protein such as β-actin or GAPDH.
STAT3 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3.
1. Cell Transfection and Treatment:
-
Cell Culture: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid. Alternatively, use a stable cell line expressing the STAT3 reporter.[16][17]
-
Treatment: Treat the cells with this compound or other inhibitors at various concentrations.
-
Stimulation: If necessary, stimulate STAT3 activity with an appropriate cytokine, such as Interleukin-6 (IL-6).
2. Luminescence Measurement:
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence.
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity upon treatment with an inhibitor indicates reduced STAT3 transcriptional activity.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Stattic (STAT3 Inhibitor V) | STAT3 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Inhibition of STAT3 with the generation 2.5 antisense oligonucleotide, AZD9150, decreases neuroblastoma tumorigenicity and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Pierce BCA Protein Assay Protocol [protocols.io]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. signosisinc.com [signosisinc.com]
Comparative Efficacy of HJC0416 Hydrochloride and Other STAT3 Inhibitors: A Researcher's Guide
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, and differentiation. Its persistent activation is a hallmark of many human cancers, making it a prime therapeutic target. The inhibition of STAT3 signaling is a promising strategy in oncology, leading to the development of numerous small-molecule inhibitors. This guide provides a detailed comparison of HJC0416 hydrochloride against other notable STAT3 inhibitors, supported by experimental data and protocols to aid researchers in their work.
This compound: An Overview
This compound is a potent, orally bioavailable small-molecule inhibitor of STAT3.[1][2][3] It has demonstrated a strong anticancer profile in both in vitro and in vivo studies, often showing an enhanced efficacy when compared to the benchmark inhibitor, Stattic.[1] HJC0416 exerts its effects by downregulating STAT3 protein production and inhibiting its phosphorylation at the Tyr-705 site, which is crucial for its activation.[1][2] This inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in the expression of downstream target genes like cyclin D1.[2][3]
Quantitative Comparison of STAT3 Inhibitor Efficacy
The following tables summarize the inhibitory concentrations (IC50) and in vivo efficacy of this compound in comparison to other well-documented STAT3 inhibitors.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| HJC0416 | MCF-7 | Breast (ER+) | 1.76 [1][3] |
| HJC0416 | MDA-MB-231 | Breast (Triple Negative) | 1.97 [1][3] |
| HJC0416 | AsPC1 | Pancreatic | 0.04 [1][3] |
| HJC0416 | Panc-1 | Pancreatic | 1.88 [1][3] |
| Stattic | MDA-MB-231 | Breast (Triple Negative) | ~7.5[4] |
| Niclosamide | Various | (Multiple) | 0.5 - 2 (for p-STAT3)[4] |
| WP1066 | U87-MG | Malignant Glioma | 5.6[5] |
| WP1066 | U373-MG | Malignant Glioma | 3.7[5] |
| LLL12 | MDA-MB-231 | Breast (Triple Negative) | 0.16 - 3.09 (range across various cells)[6] |
| S3I-201 | Various | (Multiple) | (Data varies by cell line)[6] |
Table 2: Comparison of STAT3 Promoter Activity Inhibition
| Inhibitor | Concentration | Cell Line | Inhibition of STAT3 Promoter Activity |
| HJC0416 | 5 µM | MDA-MB-231 | ~51% [1][7] |
| Stattic | 5 µM | MDA-MB-231 | ~39%[1][7] |
Table 3: In Vivo Efficacy in Murine Xenograft Models
| Inhibitor | Model | Administration | Tumor Volume Reduction |
| HJC0416 | MDA-MB-231 | 10 mg/kg (i.p.), 7 days | 67% [1][3] |
| HJC0416 | MDA-MB-231 | 100 mg/kg (oral), 14 days | 46% [1][3] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are methodologies for key experiments cited in the evaluation of this compound and other STAT3 inhibitors.
Cell Proliferation Assay
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Protocol:
-
Cancer cells (e.g., MDA-MB-231, AsPC1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the STAT3 inhibitor (e.g., HJC0416 from 0 to 10 µM) or DMSO as a vehicle control.
-
The cells are incubated for a specified period, typically 48 to 72 hours.[1]
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Absorbance or fluorescence is measured using a plate reader, and the data is normalized to the control group to calculate the percentage of viability.
-
IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for STAT3 Phosphorylation
-
Objective: To measure the effect of the inhibitor on the levels of total and phosphorylated STAT3.
-
Protocol:
-
Cells are cultured and treated with the inhibitor (e.g., HJC0416 at 1-10 µM) or control for a specified time (e.g., 12 hours).[1][2]
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight with primary antibodies specific for total STAT3, phosphorylated STAT3 (Tyr-705), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
-
STAT3 Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect on STAT3-mediated gene transcription.
-
Protocol:
-
MDA-MB-231 cells are transiently co-transfected with a STAT3-responsive luciferase reporter plasmid (pSTAT3-Luc) and a Renilla luciferase control plasmid.[2][7]
-
After transfection, cells are pre-treated with the inhibitor (e.g., 5 µM HJC0416 or Stattic) for 24 hours.[7]
-
Cells are then stimulated with a STAT3 activator (e.g., IL-6) if required by the experimental design, or the basal activity is measured.
-
Cell lysates are collected, and both firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.[7]
-
The STAT3 promoter activity is calculated as the ratio of firefly to Renilla luciferase activity and normalized to the control group.[2][7]
-
Murine Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of the STAT3 inhibitor.
-
Protocol:
-
Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice.[1][2]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor via a specified route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule (e.g., 10 mg/kg daily for 7 days).[1][3] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.[3]
-
At the end of the experiment, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess p-STAT3 levels.[5]
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the STAT3 signaling pathway and a standard experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
HJC0416 Hydrochloride: A Comparative Analysis of STAT3 Inhibition and Selectivity
For Researchers, Scientists, and Drug Development Professionals
HJC0416 hydrochloride has emerged as a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This guide provides a comparative analysis of this compound's specificity for STAT3 over other STAT family members, supported by available experimental data and detailed methodologies.
Superior Potency in STAT3 Inhibition
This compound demonstrates enhanced anticancer activity compared to the well-known STAT3 inhibitor, Stattic.[2] Experimental data reveals its potent inhibitory effects on the proliferation of various cancer cell lines, with IC50 values reaching the nanomolar range in certain pancreatic cancer cells.[2]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | 0.04 |
| Panc-1 | Pancreatic Cancer | 1.88 |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 |
| MDA-MB-231 | Breast Cancer (Triple-negative) | 1.97 |
The mechanism of action for this compound involves the downregulation of STAT3 protein expression and the inhibition of its phosphorylation at the critical Tyr-705 residue, a key step in STAT3 activation.[2]
Specificity Profile: STAT3 vs. Other STAT Proteins
A study on a structurally related compound, compound 25, which shares a similar scaffold with HJC0416, demonstrated selective inhibition of STAT3 phosphorylation at Tyr705 without affecting the phosphorylation of STAT1 and STAT5. This indicates a promising selectivity profile for this class of inhibitors.
For reference, the predecessor compound, Stattic, has been reported to be highly selective for STAT3 over STAT1. Although a direct comparative table for HJC0416 is unavailable, its improved potency over Stattic suggests a refined interaction with the STAT3 protein. Further biochemical assays are necessary to fully elucidate the selectivity profile of this compound against all STAT family members.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the inhibitory activity and specificity of STAT3 inhibitors like this compound.
Western Blotting for STAT3 Phosphorylation
This method is employed to qualitatively and semi-quantitatively assess the inhibition of STAT3 phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of STAT3 in response to an inhibitor.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., MDA-MB-231) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing STAT3 response elements and a Renilla luciferase control plasmid for normalization.
-
Inhibitor Treatment: After transfection, treat the cells with different concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly luciferase reaction and activates the Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in the normalized luciferase activity in the this compound-treated cells compared to the control cells indicates the inhibition of STAT3 transcriptional activity.
Visualizing the Landscape of STAT3 Inhibition
To better understand the context of this compound's action, the following diagrams illustrate the canonical JAK/STAT signaling pathway and the experimental workflows used to assess its inhibition.
Caption: Canonical JAK/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing STAT3 inhibition by this compound.
References
HJC0416 Hydrochloride: A Focused Look at a STAT3 Inhibitor's Profile
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of HJC0416 hydrochloride, a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). While comprehensive cross-reactivity data remains limited in publicly accessible literature, this guide synthesizes available information on its primary target and known cellular effects, offering a framework for its potential applications and areas for further investigation.
This compound has emerged as a potent, orally bioavailable small molecule inhibitor of STAT3. It downregulates the phosphorylation of STAT3, a key step in its activation, and promotes the expression of cleaved caspase-3, an indicator of apoptosis or programmed cell death. This activity translates to the inhibition of cell-cycle progression and proliferation in various cancer cell lines.
Comparative Analysis of Cellular Potency
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Not explicitly quantified in available literature |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified in available literature |
| AsPC-1 | Pancreatic Cancer | Not explicitly quantified in available literature |
| Panc-1 | Pancreatic Cancer | Not explicitly quantified in available literature |
Note: Specific IC50 values for this compound are not detailed in the currently available search results. Further specific experimental reports would be required for this level of detail.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the inhibition of the STAT3 signaling pathway. This pathway is a critical mediator of cellular proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The workflow for assessing the cross-reactivity of a compound like this compound typically involves a multi-step process.
A Comparative Analysis of HJC0416 Hydrochloride and Janus Kinase (JAK) Inhibitors in Signal Transduction and Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between HJC0416 hydrochloride, a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and the broader class of Janus Kinase (JAK) inhibitors. This analysis focuses on their distinct mechanisms of action, target selectivity, and impact on cellular signaling and proliferation, supported by experimental data.
Introduction: Targeting the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, regulating fundamental cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2][3][4][5] This guide compares two distinct strategies for modulating this pathway: direct inhibition of the downstream transcription factor STAT3 with this compound, and upstream inhibition of the Janus kinases with a class of drugs known as JAK inhibitors.
Mechanism of Action: A Tale of Two Targets
While both this compound and JAK inhibitors ultimately lead to the suppression of STAT3-mediated gene transcription, their points of intervention within the JAK-STAT pathway are fundamentally different.
This compound: A Direct STAT3 Inhibitor
This compound acts as a direct inhibitor of STAT3.[6] It downregulates the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step for its dimerization, nuclear translocation, and DNA binding activity.[6] By directly targeting STAT3, HJC0416 aims to block the final common step for signals converging on this transcription factor. This approach may offer the advantage of inhibiting STAT3 activation irrespective of the specific upstream kinase involved.[7]
JAK Inhibitors: Upstream Kinase Blockade
JAK inhibitors are a class of small molecules that target one or more members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[8] These enzymes are receptor-associated tyrosine kinases that, upon cytokine or growth factor binding to their receptors, initiate the phosphorylation cascade that leads to STAT activation. By competitively binding to the ATP-binding site of the JAK enzymes, these inhibitors block the initial phosphorylation events, thereby preventing the subsequent activation of STAT proteins.[3][9] The selectivity of different JAK inhibitors for specific JAK isoforms results in distinct biological effects and therapeutic applications.
Figure 1: Simplified schematic of the JAK-STAT signaling pathway highlighting the distinct points of intervention for JAK inhibitors and this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and selected JAK inhibitors. It is important to note that the data are compiled from different studies and experimental systems, which precludes a direct, head-to-head comparison of potency.
Table 1: In Vitro Cellular Potency of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| HJC0416 HCl | MDA-MB-231 | Triple-Negative Breast Cancer | 1.97[6] |
| HJC0416 HCl | MCF-7 | ER-Positive Breast Cancer | 1.76[6] |
| HJC0416 HCl | AsPC-1 | Pancreatic Cancer | 0.04[6] |
| HJC0416 HCl | Panc-1 | Pancreatic Cancer | 1.88[6] |
Table 2: Biochemical and Cellular Inhibitory Activity of Selected JAK Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) |
| Tofacitinib (B832) | JAK1 | 6.1[10] | - |
| JAK2 | 12[10] | - | |
| JAK3 | 8.0[10] | - | |
| TYK2 | 176[10] | - | |
| Baricitinib | JAK1 | 5.9[11] | Varies by cytokine/cell type[12] |
| JAK2 | 5.7[11] | Varies by cytokine/cell type[12] | |
| JAK3 | >400[11] | Varies by cytokine/cell type[12] | |
| TYK2 | 53[11] | Varies by cytokine/cell type[12] | |
| Upadacitinib | JAK1 | 43[9] | 14[13] |
| JAK2 | 120[9] | 593[13] | |
| JAK3 | 2300[9] | 1860[13] | |
| TYK2 | 4700[9] | 2715[13] |
Note: Cellular IC50 values for JAK inhibitors are highly dependent on the specific cytokine stimulus and cell type used in the assay.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
4.1. In Vitro Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the impact of inhibitors on cell viability and proliferation.
Figure 2: Workflow for a typical MTT cell proliferation assay.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or a JAK inhibitor) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
4.2. STAT3 Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of STAT3, a direct indicator of its activation.
Figure 3: General workflow for a Western blot experiment to detect STAT3 phosphorylation.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess STAT3 activation, antibodies specific to the phosphorylated form of STAT3 (p-STAT3) and total STAT3 are used.
-
Protocol:
-
Sample Preparation: Culture cells and treat them with the inhibitor for a specified time, with or without cytokine stimulation (e.g., IL-6) to induce STAT3 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) and, after stripping or on a separate blot, with a primary antibody for total STAT3 as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
-
4.3. In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Cell Culture and Implantation: Culture the desired human cancer cell line and implant a specific number of cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor (this compound or a JAK inhibitor) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-STAT3). Analyze the tumor growth data statistically to determine the efficacy of the treatment.
-
Comparative Analysis and Discussion
The primary distinction between this compound and JAK inhibitors lies in their point of intervention in the JAK-STAT pathway. This has significant implications for their potential therapeutic applications and side-effect profiles.
-
Specificity and Off-Target Effects: By targeting the downstream effector STAT3, this compound may offer a more focused inhibition of this specific signaling node. This could potentially reduce off-target effects that might arise from inhibiting the broader signaling functions of JAKs, which are involved in numerous cytokine pathways.[7] Conversely, the selectivity profile of different JAK inhibitors allows for a more tailored approach. For instance, a JAK1-selective inhibitor like Upadacitinib may be preferred in conditions where JAK1-mediated signaling is the primary driver of pathology, potentially sparing the functions of other JAKs.[9][13]
-
Breadth of Action: JAK inhibitors, by acting upstream, can block the signaling of multiple cytokines that rely on the inhibited JAK isoforms. This broad-spectrum activity can be highly effective in complex inflammatory diseases where multiple cytokines are dysregulated.[3][4] this compound's efficacy would be limited to pathologies driven by STAT3 activation, although this is a common feature in many cancers and inflammatory conditions.
-
Resistance Mechanisms: Tumors or diseased cells could potentially develop resistance to a JAK inhibitor by acquiring mutations that lead to STAT3 activation independent of JAK signaling. In such cases, a direct STAT3 inhibitor like this compound could still be effective.
Conclusion
Both this compound and the class of JAK inhibitors represent promising therapeutic strategies for diseases driven by aberrant JAK-STAT signaling. The choice between targeting the upstream kinases or the downstream transcription factor depends on the specific pathological context, the desired breadth of immunosuppression or anti-proliferative activity, and the potential for off-target effects. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to further investigate and compare these two important classes of inhibitors in relevant preclinical models. Future head-to-head comparative studies in the same experimental systems will be crucial for a more definitive assessment of their relative potency and therapeutic potential.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. JAK/STAT3 Signaling Pathway and Its Inhibitors in Tumor Therapy [journal11.magtechjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 10. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 11. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
HJC0416 Hydrochloride: A Comparative Guide to its Efficacy on STAT3 Downstream Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HJC0416 hydrochloride's effect on the downstream target genes of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to offer an objective overview of its performance against other alternatives, supported by available experimental data.
Introduction to this compound
This compound is a potent and orally active small molecule inhibitor of STAT3.[1] Constitutive activation of the STAT3 signaling pathway is a known driver in various cancers, promoting cell proliferation, survival, and angiogenesis. HJC0416 has been shown to suppress this pathway, leading to anti-tumor effects. This guide will delve into its specific effects on key STAT3 downstream target genes and compare its activity with the commonly used STAT3 inhibitor, Stattic.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical pathway in cellular regulation. Upon activation by upstream signals like cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 binds to the promoter regions of its target genes, initiating their transcription. These target genes include key regulators of cell cycle progression (e.g., Cyclin D1, c-myc) and apoptosis (e.g., Bcl-2, Survivin). HJC0416 exerts its inhibitory effect by interfering with this pathway, leading to the downregulation of these critical downstream genes.[2]
Caption: STAT3 signaling and HJC0416 inhibition.
Comparative Analysis of this compound and Stattic
Experimental data demonstrates that this compound is a more potent inhibitor of STAT3 activity compared to Stattic. This enhanced activity translates to a more significant downregulation of STAT3 downstream target genes.
| Parameter | This compound | Stattic | Cell Line | Reference |
| STAT3 Promoter Activity Inhibition | ~51% inhibition at 5 µM | ~39% inhibition at 5 µM | MDA-MB-231 | [2] |
| Downregulation of Cyclin D1 | Dose-dependent decrease | Dose-dependent decrease | MDA-MB-231, LX-2 | [1][2] |
| Downregulation of c-myc | Dose-dependent decrease | Not explicitly stated | LX-2 | [1] |
| Effect on Bcl-2 | Not explicitly reported | Not explicitly reported | - | - |
| Effect on Survivin | Not explicitly reported | Not explicitly reported | - | - |
Note: While STAT3 is known to regulate the expression of the anti-apoptotic proteins Bcl-2 and Survivin, direct experimental data on the effect of this compound on these specific targets is not yet available in the reviewed literature.
Effect on Key STAT3 Downstream Target Genes
Cyclin D1 and c-myc: Regulators of Cell Cycle Progression
HJC0416 has been shown to effectively decrease the expression of both Cyclin D1 and c-myc in a dose-dependent manner.[1][2] These proteins are crucial for the G1 to S phase transition in the cell cycle. By downregulating their expression, HJC0416 can induce cell cycle arrest, thereby inhibiting tumor cell proliferation.
Bcl-2 and Survivin: Key Anti-Apoptotic Proteins
While direct evidence of HJC0416's impact on Bcl-2 and Survivin is pending, the established role of STAT3 in their transcriptional regulation suggests a high probability of inhibitory effects. As potent inhibitors of apoptosis, the downregulation of Bcl-2 and Survivin would represent a significant mechanism of HJC0416-induced tumor cell death. Further research is warranted to elucidate this specific interaction.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the efficacy of this compound. For specific parameters such as antibody concentrations and incubation times, it is recommended to consult the primary research articles.
Western Blot Analysis
This technique is used to quantify the protein levels of STAT3 and its downstream targets.
Caption: Western Blot experimental workflow.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound or Stattic for a specified duration.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, Cyclin D1, c-myc, Bcl-2, Survivin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Dual-Luciferase Reporter Assay
This assay is employed to measure the transcriptional activity of STAT3.
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After transfection, treat the cells with this compound or Stattic.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The resulting ratio reflects the STAT3 transcriptional activity.
Conclusion
This compound emerges as a potent STAT3 inhibitor with demonstrated efficacy in downregulating key downstream target genes involved in cell cycle progression. Comparative data suggests its superiority over Stattic in inhibiting STAT3 promoter activity. While its effects on the anti-apoptotic proteins Bcl-2 and Survivin are strongly implied through its mechanism of action, direct experimental confirmation is a key area for future investigation. The provided experimental frameworks offer a foundation for researchers to further explore and validate the therapeutic potential of this promising anti-cancer agent.
References
- 1. Survivin Inhibition Is Critical for Bcl-2 Inhibitor-Induced Apoptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of HJC0416 Hydrochloride: A Comparative Guide to a Novel STAT3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HJC0416 hydrochloride, a potent STAT3 inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and workflows to aid in the objective evaluation and reproduction of experimental results.
This compound is a novel and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It has demonstrated significant anti-cancer and anti-fibrogenic properties in preclinical studies. This guide aims to provide a detailed overview of its performance in comparison to other known STAT3 inhibitors, with a focus on the reproducibility of experimental findings.
Comparative Efficacy of STAT3 Inhibitors
The inhibitory activity of this compound has been evaluated against various cancer cell lines and compared with other STAT3 inhibitors, such as Stattic, Napabucasin, and OPB-31121. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 1.97 |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.76 | |
| AsPC-1 | Pancreatic Cancer | 0.04 | |
| Panc-1 | Pancreatic Cancer | 1.88 | |
| Stattic | BxPc-3 | Pancreatic Cancer | 3.14 - 5.30 |
| PANC-1 | Pancreatic Cancer | 3.84 - 4.17 | |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.56 | |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.48 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.28 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.65 | |
| Napabucasin (BBI608) | Various | - | - |
| OPB-31121 | Various Hematopoietic Cell Lines | Leukemia | <0.01 in 57% of cell lines |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a summary from available literature. For ensuring reproducibility, it is crucial to follow the detailed experimental protocols.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the STAT3 signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. HJC0416 has been shown to downregulate the phosphorylation of STAT3 at the tyrosine 705 residue, a key step in its activation. This prevents STAT3 dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.
Furthermore, HJC0416 has been observed to induce apoptosis, as evidenced by the increased expression of cleaved caspase-3. It also inhibits cell cycle progression. A notable feature of HJC0416 is its ability to also inhibit the NF-κB signaling pathway, a key player in inflammation and cancer. This dual inhibition may contribute to its potent anti-cancer activity.
Caption: HJC0416 inhibits the JAK/STAT3 signaling pathway.
Experimental Protocols
To ensure the reproducibility of the experimental results cited in this guide, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of STAT3 inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other STAT3 inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
This protocol is used to assess the effect of STAT3 inhibitors on protein expression and phosphorylation.
-
Cell Lysis: Treat cells with the desired concentration of the inhibitor for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in vivo using xenograft models. In a study with MDA-MB-231 triple-negative breast cancer cells implanted in nude mice, oral administration of HJC0416 resulted in significant tumor growth inhibition.
Experimental Protocol for Xenograft Studies:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the flank of female nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a promising STAT3 inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its dual inhibition of STAT3 and NF-κB pathways may offer a therapeutic advantage. This guide provides a framework for comparing its efficacy with other STAT3 inhibitors and for reproducing the key experiments that underpin these findings. For reliable and reproducible results, adherence to detailed and consistent experimental protocols is paramount. Researchers are encouraged to use the information provided herein as a starting point for their own investigations into the therapeutic potential of this compound.
HJC0416 Hydrochloride: A Comparative Guide for STAT3 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of HJC0416 hydrochloride, a potent and orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It offers a comparative overview of its performance against other known STAT3 inhibitors, supported by experimental data from preclinical studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Executive Summary
This compound has emerged as a promising anti-cancer agent, demonstrating significant inhibitory effects on STAT3, a key protein implicated in tumor cell proliferation, survival, and metastasis.[1][2] In vitro studies have shown its efficacy in various cancer cell lines, and in vivo experiments have confirmed its tumor growth-suppressive activity.[3][4] This guide consolidates the available data on this compound and compares it with other STAT3 inhibitors to provide a valuable resource for the scientific community.
Mechanism of Action
This compound functions by inhibiting the STAT3 signaling pathway. Molecular docking studies suggest that it binds to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent translocation to the nucleus.[1] By preventing this, HJC0416 blocks the transcription of STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis resistance (e.g., Bcl-2, Bcl-xL, and Survivin).[3][5] Experimental evidence demonstrates that treatment with HJC0416 leads to a reduction in the phosphorylation of STAT3 at the Tyr-705 residue, an increase in cleaved caspase-3, and downregulation of Cyclin D1.[3]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other STAT3 inhibitors. It is important to note that the data presented is collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vitro Efficacy: IC50 Values
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HJC0416 | MCF-7 | Breast (ER+) | 1.76 | [4] |
| MDA-MB-231 | Breast (Triple Negative) | 1.97 | [4] | |
| AsPC-1 | Pancreatic | 0.04 | [4] | |
| Panc-1 | Pancreatic | 1.88 | [4] | |
| Stattic | MDA-MB-231 | Breast (Triple Negative) | ~5.0 (effective conc.) | [1] |
| FLLL32 | MDA-MB-231 | Breast (Triple Negative) | Not specified | [6] |
| PANC-1 | Pancreatic | Not specified | ||
| YY002 | BxPC-3 | Pancreatic | 0.003-0.011 | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| HJC0416 | MDA-MB-231 Xenograft | Breast (Triple Negative) | 10 mg/kg (i.p.) | 67% reduction | [4] |
| MDA-MB-231 Xenograft | Breast (Triple Negative) | 100 mg/kg (p.o.) | 46% reduction | [4] | |
| SH-4-54 | Not specified | Not specified | Not specified | High potency, low toxicity | [8] |
| Napabucasin | Not specified | Not specified | Not specified | Clinically acceptable TI | [8] |
| AZD9150 | Not specified | Not specified | Not specified | Narrow TI | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for STAT3 Phosphorylation
This protocol is used to detect the phosphorylation status of STAT3.
-
Cell Lysis: Treat cells with the inhibitor for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Mouse Xenograft Model
This protocol outlines a general procedure for evaluating in vivo anti-tumor efficacy.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound) via the desired route (e.g., intraperitoneal or oral) at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
HJC0416 Mechanism of Action on the STAT3 Signaling Pathway```dot
// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Tyr705)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(e.g., Cyclin D1, Bcl-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; HJC0416 [label="HJC0416", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> pSTAT3; pSTAT3 -> Dimer [label="Dimerization"]; Dimer -> Nucleus [label="Translocation"]; Nucleus -> Transcription [label="Initiates"]; Transcription -> Proliferation;
// Inhibition HJC0416 -> pSTAT3 [label="Inhibits\n(prevents dimerization)", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Workflow for in vitro and in vivo evaluation of HJC0416.
Logical Relationship of STAT3 Inhibition and Cellular Outcomes
Caption: HJC0416-mediated STAT3 inhibition leads to tumor suppression.
References
- 1. Discovery of Potent Anticancer Agent HJC0416, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of HJC0416 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of HJC0416 hydrochloride, a STAT3 inhibitor, are critical for maintaining laboratory safety and environmental compliance. This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The procedures outlined below are compiled from safety data sheets and general laboratory chemical waste guidelines to ensure responsible management of this potent anticancer agent.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Molecular Weight | 429.32 g/mol |
| Formula | C18H17ClN2O4S.HCl |
| Appearance | Solid powder |
| Purity | ≥97% |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in water. |
| Storage | Store at -20°C in a dry, dark place. |
| CAS Number | 2415263-08-8 |
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, impervious clothing and boots may be necessary.
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Discharge into sewer systems or general trash is strictly prohibited. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., unused compound, contaminated labware, and PPE) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: In-Lab Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Secondary Containment: Use secondary containment for liquid waste containers to prevent spills.
-
Segregation: Ensure that the this compound waste is segregated from incompatible materials.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS or equivalent department to arrange for pickup and disposal.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or DMSO, depending on the residue).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: After triple rinsing, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
The biological activity of this compound as a STAT3 inhibitor was notably described in a 2014 publication by Chen et al. in the European Journal of Medicinal Chemistry. This research demonstrated its efficacy in inhibiting cell-cycle progression and proliferation in breast and pancreatic cancer cells. While the detailed experimental methodologies are proprietary to the publication, the study involved standard assays for determining IC50 values, assessing STAT3 phosphorylation, and evaluating in vivo tumor growth in mouse xenograft models. For the complete experimental protocols, researchers should refer to the original publication.
Disclaimer: This document provides guidance on the proper disposal of this compound based on publicly available safety information and general laboratory best practices. It is essential to consult your institution's specific waste management policies and comply with all local, state, and federal regulations.
Essential Safety and Operational Guide for Handling HJC0416 Hydrochloride
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with HJC0416 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following personal protective equipment must be worn to prevent exposure.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Gloves must be inspected for integrity before each use.[1] |
| Body Protection | A fire/flame-resistant and impervious lab coat or clothing should be worn.[1] |
| Respiratory | If exposure limits are exceeded or if dust is generated, a full-face respirator is required.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety and experimental integrity. The following steps outline the process from preparation to disposal.
Preparation and Weighing:
-
Ventilation: All handling of this compound powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Weighing: Use non-sparking tools for all manipulations.[1] Weigh the required amount of the compound on a calibrated analytical balance within the fume hood.
Dissolution and Use:
-
Solvent Selection: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM.[2]
-
Dissolving: Add the solvent to the weighed compound slowly. Ensure the container is appropriate for the solvent and the final volume.
-
Experimental Use: Once dissolved, the solution can be used in downstream applications. Always handle the solution with the same level of precaution as the solid compound.
Storage:
-
Short-term and Long-term: Store this compound at -20°C in a tightly closed container.[2] The storage area should be dry and well-ventilated.[1]
-
Incompatibilities: Store away from foodstuff containers and other incompatible materials.[1]
Emergency and Disposal Plan
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Spill and Leak Response:
-
Immediate Actions: Evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of according to regulations.[1]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal:
-
Waste Collection: Collect waste material in suitable and closed containers.[1]
-
Environmental Precaution: Discharge into the environment must be avoided.[1]
-
Disposal Method: Arrange for disposal with a licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 429.32 g/mol | [2] |
| CAS Number | 2415263-08-8 | [1][2] |
| Storage Temperature | -20°C | [2] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Solubility in Water | Up to 20 mM | [2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
